SCH-202676
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H13N3S |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C15H13N3S/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
FFUBTEITUNMMOK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SCH-202676: A Contested Allosteric Modulator of G Protein-Coupled Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a novel small molecule that has garnered significant attention within the pharmacology community for its purported role as a non-selective allosteric modulator of a wide range of G protein-coupled receptors (GPCRs). Initial studies lauded this compound for its unique ability to inhibit both agonist and antagonist binding to various GPCRs, including adenosine (B11128), opioid, muscarinic, adrenergic, and dopaminergic receptors. This broad-spectrum activity suggested a potential interaction with a conserved structural motif common to many GPCRs. However, subsequent research has introduced a compelling counter-narrative, positing that the observed effects of this compound are not due to true allosteric modulation but rather a consequence of its reactivity with sulfhydryl groups on the receptors. This technical guide provides a comprehensive overview of this compound, presenting the quantitative data, experimental protocols, and the competing mechanistic hypotheses surrounding its interaction with GPCRs.
Introduction to this compound
This compound is a thiadiazole compound initially identified as an inhibitor of radioligand binding to a structurally diverse set of GPCRs[1][2][3]. This inhibitory action was observed for both agonists and antagonists, a hallmark of negative allosteric modulation. The compound's effects were reported to be reversible, further supporting the initial hypothesis of a specific, yet broadly applicable, allosteric mechanism[1][2]. The initial excitement surrounding this compound stemmed from its potential as a tool to probe a common allosteric site across multiple GPCR families and as a lead compound for the development of novel therapeutics.
Quantitative Data: In Vitro Pharmacology of this compound
The following tables summarize the reported in vitro activities of this compound across various GPCRs. It is crucial to note that the interpretation of these findings is central to the debate over its mechanism of action.
Table 1: Inhibitory Potency (IC50) of this compound in Radioligand Binding Assays
| Receptor Subtype | Radioligand | Cell Line/Tissue | IC50 (µM) | Reference |
| α2A-Adrenergic | Agonist & Antagonist | CHO cells | 0.5 | [1][2] |
| Adenosine A1 | Antagonist | CHO cells | ~0.5-0.8 | [1][4] |
| Adenosine A2A | Antagonist | HEK-293 cells | ~0.5-0.8 | [1][4] |
| Adenosine A3 | Agonist | CHO cells | ~0.5-0.8 | [1][4] |
| Opioid (μ, δ, κ) | Not Specified | Not Specified | 0.1 - 1.8 | [5] |
| Muscarinic (M1, M2) | Not Specified | Not Specified | 0.1 - 1.8 | [5] |
| Dopaminergic (D1, D2) | Not Specified | Not Specified | 0.1 - 1.8 | [5] |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Effect | Key Findings | Reference |
| α2A-Adrenergic | Agonist-induced [35S]GTPγS binding | Inhibition | Completely blocked agonist activation at 6 µM. | [1] |
| Various Gi-coupled receptors | [35S]GTPγS binding | No effect in the presence of DTT | The inhibitory effects of this compound were abolished by the reducing agent dithiothreitol (B142953) (DTT). | [6][7] |
| Muscarinic M1 | Phosphoinositide hydrolysis | Mixed competitive/noncompetitive inhibition | The nature of the interaction depended on the experimental preparation (intact vs. broken cells). | [8][9] |
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity of a ligand to a receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from its receptor.
General Methodology:
-
Membrane Preparation:
-
Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors) is incubated with the membrane preparation[8].
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand[11].
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
[35S]GTPγS Functional Assays
This assay measures the activation of G proteins, a key step in GPCR signaling.
Objective: To determine the effect of this compound on agonist-induced G protein activation.
General Methodology:
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Reaction:
-
Membranes are incubated with the non-hydrolyzable GTP analog, [35S]GTPγS.
-
An agonist for the target receptor is added to stimulate G protein activation.
-
This compound is included at various concentrations to assess its modulatory effect.
-
Crucially, in later studies, the assay is performed in the presence and absence of dithiothreitol (DTT)[6][7].
-
-
Separation and Detection:
-
The reaction is terminated, and the [35S]GTPγS-bound G proteins are captured on a filter.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis:
-
The data is analyzed to determine if this compound inhibits or potentiates agonist-stimulated [35S]GTPγS binding.
-
The Mechanistic Controversy: Allosteric Modulator vs. Thiol-Reactive Compound
The initial characterization of this compound painted a picture of a promiscuous allosteric modulator. However, this view has been challenged by evidence suggesting a non-specific, thiol-based mechanism of action.
The Allosteric Modulator Hypothesis
The primary evidence supporting this compound as an allosteric modulator includes:
-
Inhibition of both agonist and antagonist binding: This is a key characteristic of negative allosteric modulators.
-
Reversibility of its effects: The inhibitory effects on radioligand binding were shown to be reversible upon washout of the compound[1][2].
-
G protein-independent effects: this compound inhibited antagonist binding to the β2-adrenergic receptor expressed in E. coli, a system lacking mammalian G proteins, suggesting a direct interaction with the receptor[1][2].
The Thiol-Reactivity Hypothesis
Contradictory findings have led to the proposal that this compound's effects are an artifact of its chemical reactivity:
-
DTT sensitivity: The inhibitory effects of this compound on agonist-stimulated [35S]GTPγS binding were completely abolished in the presence of the reducing agent dithiothreitol (DTT)[2][6][7]. This strongly suggests an interaction with sulfhydryl groups on the receptor or associated proteins.
-
Structural changes: 1H NMR analysis revealed that this compound undergoes structural changes when incubated with DTT or brain tissue, indicating chemical instability and reactivity[6].
-
Lack of effect in DTT-containing functional assays: In the presence of DTT, this compound had no effect on the G protein activity mediated by a variety of GPCRs, including adenosine A1, α2-adrenergic, and muscarinic M2/M4 receptors[6][7].
References
- 1. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the allosteric modulator this compound on adenosine and P2Y receptors [periodicos.capes.gov.br]
- 5. This compound, GPCR allosteric modulator (CAS 265980-25-4) | Abcam [abcam.com]
- 6. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
SCH-202676: A Critical Evaluation of its Mechanism of Action as an Allosteric Modulator versus a Thiol-Reactive Compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the compound SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine), a molecule initially lauded as a promising promiscuous allosteric modulator of G protein-coupled receptors (GPCRs). Subsequent research, however, has cast significant doubt on this classification, suggesting that its mode of action is primarily driven by thiol reactivity. This document will synthesize the available evidence, present quantitative data in a structured format, detail key experimental protocols, and visualize the underlying scientific reasoning through signaling pathway and workflow diagrams.
Introduction: The Allure of a Universal Allosteric Modulator
The concept of allosteric modulation offers a nuanced approach to drug discovery, providing the potential for greater receptor subtype selectivity and a ceiling effect on receptor modulation, which can lead to improved safety profiles.[1] this compound initially emerged as an exciting prospect in this area. Early studies demonstrated its ability to inhibit both agonist and antagonist radioligand binding to a wide array of structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[2] This broad activity led to the hypothesis that this compound interacts with a common structural motif present across the GPCR family, acting as a true allosteric modulator.[1][2]
However, the promiscuity of this compound also raised questions about its precise molecular mechanism.[1] Further investigations were warranted to elucidate whether its effects were genuinely due to allosteric binding or another, less specific, mechanism of action.
The Thiol-Reactive Hypothesis: Unraveling the True Mechanism
Subsequent, more detailed studies provided compelling evidence that the effects of this compound are not mediated by true allosteric modulation but rather by its reactivity with sulfhydryl groups on proteins.
The Critical Role of Dithiothreitol (B142953) (DTT)
A key series of experiments demonstrated that the inhibitory effects of this compound on GPCR-mediated G protein activation could be completely reversed by the addition of the reducing agent dithiothreitol (DTT).[1][3] In the absence of DTT, this compound elicited nonspecific effects in [³⁵S]GTPγS binding assays, a functional measure of G protein activation.[1][3] However, in the presence of 1 mM DTT, this compound had no discernible effect on the activity of a range of Gi-coupled receptors, including adenosine (B11128) A₁, α₂-adrenergic, cannabinoid CB₁, muscarinic M₂/M₄, and purinergic P2Y₁₂ receptors.[1][3] This thiol-based mechanism of action strongly suggests that this compound is not a stable allosteric modulator but rather a compound that covalently modifies cysteine residues.[1][4]
Structural Instability in the Presence of Reducing Agents
Further supporting the thiol-reactive hypothesis, ¹H NMR analysis revealed that this compound undergoes structural changes upon incubation with DTT or even with brain tissue, which contains endogenous reducing agents.[1][5] This finding indicates that the compound is not stable under physiological reducing conditions and is prone to reactions that alter its chemical identity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Inhibition of Radioligand Binding by this compound
| Receptor | Radioligand | IC₅₀ (µM) | Reference |
| α₂ₐ-Adrenergic | [³H]MK-912 (antagonist) | 0.5 | [2] |
| µ-Opioid | [³H]Diprenorphine (antagonist) | ~1 | [2] |
| δ-Opioid | [³H]Naltrindole (antagonist) | ~1 | [2] |
| κ-Opioid | [³H]U-69593 (agonist) | ~1 | [2] |
| M₁ Muscarinic | [³H]N-methylscopolamine ([³H]NMS) | ~1 | [6] |
| M₂ Muscarinic | [³H]AF-DX 384 (antagonist) | ~1 | [2] |
| D₁ Dopaminergic | [³H]SCH-23390 (antagonist) | ~1 | [2] |
| D₂ Dopaminergic | [³H]Spiperone (antagonist) | ~1 | [2] |
Table 2: Effect of DTT on this compound-Mediated Inhibition of G Protein Activation
| Receptor Agonist | G Protein Activation Assay | This compound Effect (No DTT) | This compound Effect (with 1 mM DTT) | Reference |
| Various (Gi-coupled) | [³⁵S]GTPγS binding | Inhibition | No effect | [1][3] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
-
Membrane Preparation: Crude membranes are prepared from cells or tissues expressing the GPCR of interest.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the agonist of interest, [³⁵S]GTPγS, and the test compound (this compound) in the presence or absence of DTT.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the filters is determined by liquid scintillation counting.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Similar to the [³⁵S]GTPγS assay, membranes expressing the target receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by filtration to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured to determine the amount of bound radioligand.
Caption: Workflow for the radioligand binding assay.
Signaling Pathways and Logical Relationships
The initial hypothesis of this compound as an allosteric modulator suggested a direct, non-covalent interaction with the GPCR at a site distinct from the orthosteric ligand binding pocket. This would, in turn, modulate the binding of the primary ligand and subsequent G protein signaling.
Caption: Hypothesized allosteric modulation pathway of this compound.
However, the evidence strongly points towards a mechanism involving thiol reactivity. In this scenario, this compound covalently modifies cysteine residues on the GPCR or associated proteins, leading to a non-specific disruption of receptor function. The presence of DTT prevents this covalent modification, thus restoring normal receptor activity.
Caption: Logical diagram illustrating the thiol-reactive mechanism of this compound.
Conclusion
For researchers in drug discovery, the case of this compound serves as a crucial reminder of the importance of rigorous mechanistic studies, particularly when dealing with compounds that exhibit broad activity. While the search for true allosteric modulators continues to be a promising avenue for therapeutic development, it is imperative to rule out non-specific, reactive mechanisms to avoid pursuing false leads. The experimental approaches detailed in this guide provide a framework for such an evaluation.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling SCH-202676: From Promiscuous Allosteric Modulator to Thiol-Reactive Agent
A Technical Guide on the Discovery and Evolving Purpose of N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine
Abstract
Initially heralded as a groundbreaking allosteric modulator with broad-spectrum activity across numerous G protein-coupled receptors (GPCRs), SCH-202676, a novel thiadiazole compound, has since been the subject of intensive investigation that has redefined its molecular mechanism. This technical guide delves into the discovery of this compound, its originally perceived purpose as a universal GPCR regulator, and the subsequent pivotal research that unveiled its true nature as a thiol-reactive agent. We will explore the key experiments, present quantitative data in a structured format, and illustrate the critical signaling pathways and experimental workflows that have shaped our current understanding of this complex molecule.
Discovery and Initial Characterization
This compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was first identified as a compound capable of inhibiting both agonist and antagonist binding to a variety of structurally distinct GPCRs.[1][2] This promiscuous activity suggested a novel mechanism of action, distinct from that of traditional orthosteric ligands. The initial hypothesis was that this compound interacted with a common structural motif present in a wide range of GPCRs, positioning it as a potential tool for broadly modulating GPCR activity.[3][4][5]
The compound was shown to inhibit radioligand binding to a diverse set of receptors, including opioid (μ, δ, and κ), adrenergic (α and β), muscarinic (M1 and M2), and dopaminergic (D1 and D2) receptors.[1][2] Notably, it did not affect the tyrosine kinase epidermal growth factor receptor, suggesting a degree of selectivity for GPCRs.[1][2]
Original Purpose: A Pan-GPCR Allosteric Modulator
The primary purpose behind the initial investigation of this compound was to develop a novel pharmacological tool that could allosterically modulate the function of a wide array of GPCRs. Allosteric modulators are of significant interest in drug discovery as they can fine-tune receptor activity with potentially greater specificity and fewer side effects compared to orthosteric ligands. The ability of this compound to affect both agonist and antagonist binding suggested a unique and powerful modulatory capability.[1][2]
Re-evaluation of the Mechanism: The Role of Thiol-Reactivity
Further investigation into the mechanism of action of this compound revealed critical, previously unobserved factors that challenged the initial allosteric modulator hypothesis. Key studies demonstrated that the effects of this compound were highly sensitive to the presence of the reducing agent dithiothreitol (B142953) (DTT).[3][4] In the absence of DTT, this compound exhibited non-specific effects in [35S]GTPγS-based G protein activation assays.[3][4][5] However, the addition of DTT completely reversed these effects, suggesting a mechanism involving thiol modification rather than true allosteric modulation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound on Radioligand Binding
| Receptor Target | Radioligand | IC50 (µM) | Effect on Bmax | Effect on KD | Reference |
| α2a-Adrenergic Receptor | Agonist & Antagonist | 0.5 | Decreased | Slight Increase | [1][2] |
| Adenosine A1, A2A, A3 Receptors | Various | Not specified | Inhibited binding | Not specified | [3] |
| M1 Muscarinic Acetylcholine (B1216132) Receptor | [3H]N-methylscopolamine ([3H]NMS) | Not specified | Complete inhibition in membrane preps | Not specified | [6] |
Table 2: Effect of this compound on 3CLpro
| Incubation Time (min) | IC50 (µM) |
| 0 | 0.409 |
| 5 | 0.302 |
| 10 | 0.206 |
| 20 | 0.191 |
This data indicates a time-dependent inhibition of 3CLpro, suggesting a covalent interaction, which is consistent with its thiol-reactive nature.[7]
Experimental Protocols
Radioligand Binding Assays
Detailed methodologies for radioligand binding assays were crucial in the initial characterization of this compound. A general protocol is as follows:
-
Membrane Preparation: Membranes from cells heterologously expressing the GPCR of interest were prepared.
-
Incubation: Membranes were incubated with a specific radioligand (agonist or antagonist) in the presence or absence of varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Detection: The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.
[35S]GTPγS Binding Assays
These functional assays were instrumental in elucidating the thiol-sensitive nature of this compound's effects.
-
Membrane Incubation: Rat brain cryostat sections or cell membranes were incubated in a buffer containing GDP, the agonist for the receptor of interest, and [35S]GTPγS.
-
Treatment: Incubations were performed with and without this compound, and critically, in the presence or absence of 1 mM DTT.
-
Measurement of G protein activation: The amount of [35S]GTPγS incorporated, which is a measure of G protein activation, was determined by scintillation counting or autoradiography.
-
Analysis: The effect of this compound on agonist-stimulated [35S]GTPγS binding was compared in the presence and absence of DTT.
Visualizations
Signaling Pathway and Proposed Mechanism of Action
Caption: Proposed mechanisms of this compound action.
Experimental Workflow for Investigating Thiol-Reactivity
Caption: Workflow for assessing the thiol-reactivity of this compound.
Conclusion
The story of this compound is a compelling example of the complexities inherent in pharmacological research. Initially discovered as a promising and broadly active allosteric modulator of GPCRs, its true mechanism of action was later revealed to be dependent on thiol-reactivity. This critical finding, largely elucidated through experiments sensitive to reducing agents, has reshaped the understanding of this compound. While its initial purpose as a universal allosteric modulator has been revised, this compound remains a valuable chemical probe for studying the role of sulfhydryl groups in receptor function and has found new potential applications, such as its recently discovered antiviral activity through the inhibition of 3CLpro. The journey of this compound underscores the importance of rigorous mechanistic investigation in drug discovery and development.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
Chemical structure and properties of N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine. Due to the limited availability of published peer-reviewed data, this guide consolidates information from chemical supplier databases and highlights areas where further research is needed.
Chemical Structure and Identification
N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine is a heterocyclic compound featuring a 1,2,4-thiadiazole (B1232254) core. The structure consists of a five-membered ring containing one sulfur and two nitrogen atoms, with phenyl groups attached at positions 2 and 3. A methanamine group is attached to the carbon at position 5 via a double bond, resulting in an ylidene structure. The "(2H)" designation indicates the position of a hydrogen atom on one of the nitrogen atoms of the thiadiazole ring.
Systematic Name: N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine
Synonyms: AURORA KA-7903.[1]
Chemical Formula: C₁₅H₁₃N₃S (for the free base)
Molecular Weight: 267.35 g/mol (for the free base)
The compound is also commercially available as a hydrobromide salt.
Chemical Formula (Hydrobromide): C₁₅H₁₄BrN₃S.[1]
Molecular Weight (Hydrobromide): 348.26 g/mol .[1]
CAS Number: 70375-43-8 (for the hydrobromide salt).[1]
Physicochemical Properties
Quantitative data for N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine is primarily available for its hydrobromide salt. These properties are summarized in the table below for easy comparison.
| Property | Value | Source |
| Physical Form | Yellow solid | Chemical Supplier Data |
| Melting Point | 240.0 - 240.8 °C | [1] |
| Boiling Point | 392 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in DMSO | Chemical Supplier Data |
| Storage Temperature | 2-8 °C | Chemical Supplier Data |
Synthesis and Experimental Protocols
A potential logical workflow for the synthesis, based on general principles of heterocyclic chemistry, is outlined below. This is a theoretical pathway and would require experimental validation.
Experimental Validation Required: The above diagram represents a plausible synthetic route. Researchers would need to consult specialized literature on 1,2,4-thiadiazole synthesis to develop a detailed experimental protocol, including reaction conditions, solvents, purification methods, and analytical characterization.
Spectroscopic Data
No experimentally determined 1H NMR or 13C NMR spectra for N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine have been identified in the public domain. The acquisition and interpretation of such spectra would be crucial for the definitive structural confirmation of any synthesized material.
Biological Activity and Signaling Pathways
The synonym "AURORA KA-7903" suggests a potential association with Aurora kinases, which are key regulators of cell division and are important targets in cancer drug development. However, extensive searches have not yielded any direct evidence or published studies confirming that N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine is an Aurora kinase inhibitor.
Initial database searches incorrectly linked this compound to CCT129202, a known Aurora kinase inhibitor. However, the chemical structure of CCT129202 is fundamentally different from the compound of interest.
Therefore, the biological activity and any associated signaling pathways of N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine remain to be elucidated through experimental investigation. A logical workflow for such an investigation is proposed below.
Conclusion and Future Directions
N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine is a commercially available compound with a defined chemical structure. However, there is a significant lack of publicly available, peer-reviewed scientific data regarding its synthesis, spectroscopic characterization, and biological activity. The association with "AURORA KA-7903" remains an unverified lead.
For researchers and drug development professionals, this compound represents an opportunity for novel investigation. Key future research directions should include:
-
Development and publication of a robust synthetic protocol.
-
Full spectroscopic characterization, including 1H NMR, 13C NMR, and mass spectrometry.
-
Systematic screening for biological activity, potentially starting with cancer cell lines and kinase inhibitor panels to investigate the "AURORA" lead.
-
If biological activity is confirmed, subsequent studies should focus on mechanism of action, target validation, and structure-activity relationship (SAR) studies.
This technical guide serves as a starting point for further investigation into the chemical and biological properties of this intriguing thiadiazole derivative.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effects of SCH-202676 on G Protein-Coupled Receptor Function
This technical guide delves into the pharmacological profile of this compound, a compound initially characterized as a non-selective allosteric modulator of G protein-coupled receptors (GPCRs). Subsequent research, however, has revealed a more complex mechanism of action involving thiol reactivity, which has significant implications for its use as a pharmacological tool. This document provides a comprehensive overview of its effects, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanisms and experimental workflows.
Quantitative Data Summary
This compound has been shown to inhibit ligand binding to a variety of GPCRs. The following tables summarize the reported quantitative data for its inhibitory activity.
Table 1: Inhibition of Radioligand Binding to Various GPCRs
| Receptor Superfamily | Receptor Subtype | Radioligand | Assay Type | IC₅₀ (µM) | Reference |
| Adrenergic | α₂ₐ | Agonist ([³H]UK-14,304) & Antagonist ([³H]Yohimbine) | Radioligand Binding | 0.5 | [1][2] |
| Adenosine | Not specified | Not specified | Radioligand Binding | 0.1 - 1.8 | |
| Opioid | µ, δ, κ | Not specified | Radioligand Binding | 0.1 - 1.8 | [1][2] |
| Muscarinic | M₁, M₂ | Not specified | Radioligand Binding | 0.1 - 1.8 | [1][2] |
| Dopaminergic | D₁, D₂ | Not specified | Radioligand Binding | 0.1 - 1.8 | [1][2] |
Table 2: Effects of this compound on α₂ₐ-Adrenergic Receptor Binding Parameters
| Parameter | Effect | Reference |
| Bₘₐₓ | Decreased | [1][2] |
| Kₔ | Slight Increase | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Radioligand Binding Assay (for α₂ₐ-Adrenergic Receptor)
This protocol is based on the descriptions of experiments inhibiting agonist and antagonist binding to the α₂ₐ-adrenergic receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human α₂ₐ-adrenergic receptor are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Protein concentration is determined using a standard method such as the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 25 µL of various concentrations of this compound (or vehicle control).
-
Add 25 µL of radioligand (e.g., [³H]Yohimbine for antagonist binding or [³H]UK-14,304 for agonist binding) at a concentration near its Kₔ.
-
Add 50 µL of the membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
For non-specific binding determination, a parallel set of wells is included containing a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
The plate is incubated for a specified time (e.g., 60-90 minutes) at room temperature.
-
-
Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
-
[³⁵S]GTPγS Binding Assay (Thiol-Reactivity Assessment)
This protocol is designed to assess the G protein activation and the influence of thiol-modifying agents.
-
Membrane Preparation:
-
Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.
-
-
Assay Protocol:
-
The assay is performed in two conditions: in the presence and absence of 1 mM Dithiothreitol (DTT).
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with or without DTT.
-
Add various concentrations of this compound.
-
Add the GPCR agonist of interest to stimulate G protein activation.
-
Add GDP to a final concentration of 10-30 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM) and the membrane preparation.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold wash buffer.
-
Bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and the experimental workflow that led to the revised understanding of its function.
Caption: Initial hypothesis: this compound as an allosteric modulator of GPCRs.
Caption: Revised mechanism: this compound modifies sulfhydryl groups on GPCRs.
Caption: Experimental workflow to differentiate allostery from thiol reactivity.
Discussion and Conclusion
The case of this compound serves as an important lesson in GPCR pharmacology. Initially, its ability to inhibit ligand binding across a wide range of GPCRs, including those for opioids, catecholamines, acetylcholine, and dopamine, pointed towards a novel mechanism of action, possibly through interaction with a common structural motif.[1][2] This led to its classification as a non-selective allosteric modulator.
However, further investigation revealed that the effects of this compound were sensitive to the presence of the reducing agent DTT.[3][4][5] In functional assays such as [³⁵S]GTPγS binding, the inhibitory effects of this compound were reversed in the presence of DTT.[3][5] This strongly suggests that this compound is not a true allosteric modulator but rather a thiol-reactive compound that covalently modifies sulfhydryl groups on cysteine residues within the GPCRs.[3][5] This modification likely alters the receptor's conformation, thereby inhibiting ligand binding and function. ¹H NMR analysis further supported this by showing that this compound undergoes structural changes when incubated with DTT or brain tissue.[3][5]
The observation that this compound inhibits antagonist binding to the β₂-adrenergic receptor expressed in E. coli, a system lacking G proteins, indicates that its action is directly on the receptor.[1][2]
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promiscuous Nature of SCH-202676: A Re-evaluation of its Interaction with GPCRs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initially heralded as a promising promiscuous allosteric modulator of G-protein coupled receptors (GPCRs), the thiadiazole compound SCH-202676 has since been the subject of critical re-evaluation. This guide delves into the multifaceted interactions of this compound with a wide array of GPCRs, presenting the seminal findings that first suggested its broad-spectrum activity and the subsequent research that unveiled its true mechanism of action. Contrary to early hypotheses, the promiscuous effects of this compound are not mediated by true allosteric modulation but are rather the result of its reactivity with sulfhydryl groups on the receptors. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the elucidated signaling pathways, offering a crucial case study for drug development professionals on the importance of robust mechanistic validation.
Initial Characterization: A Promiscuous GPCR Modulator
This compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, first garnered attention for its ability to inhibit the binding of both agonists and antagonists to a structurally diverse range of GPCRs.[1][2] This suggested a novel mechanism of action, possibly through interaction with a conserved structural motif common to many members of the GPCR superfamily.[1][3][4]
Broad Spectrum of Affected Receptors
Initial studies demonstrated that this compound could modulate the activity of several major GPCR families, including:
-
Adenosine Receptors: A1, A2A, and A3 subtypes[3]
This broad activity profile sparked interest in its potential as a pharmacological tool and a lead compound for the development of novel therapeutics.
Quantitative Analysis of GPCR Inhibition
The inhibitory effects of this compound were quantified across various receptor types. The following table summarizes the key quantitative data from initial radioligand binding studies.
| Receptor Target | Radioligand | Assay Type | Key Findings | Reference |
| α2a-Adrenergic Receptor | Agonist & Antagonist | Inhibition of binding | IC50 = 0.5 µM | [1][2] |
| α2a-Adrenergic Receptor | Antagonist | Saturation binding | Decreased Bmax, slight increase in KD | [1][2] |
| Adenosine A1, A2A, A3 Receptors | Various | Inhibition of binding | Effective inhibition | [3] |
| P2Y1 Receptor | - | - | No effect | [3] |
Unraveling the True Mechanism: A Thiol-Reactive Compound
Despite the initial excitement, further investigations into the molecular mechanism of this compound revealed a critical detail that shifted the understanding of its promiscuous nature. Seminal studies demonstrated that the compound's effects are sensitive to the presence of reducing agents, pointing towards a mechanism involving thiol modification rather than true allosteric modulation.[3][4][5]
The Dithiothreitol (B142953) (DTT) Reversal
The key to deciphering the action of this compound was the use of the reducing agent dithiothreitol (DTT). In the presence of DTT, the inhibitory effects of this compound on GPCR-mediated G protein activation were completely abolished.[3][4][5] This finding strongly suggested that the compound interacts with cysteine residues on the receptors or associated proteins.
Structural Instability
Further evidence came from 1H NMR analysis, which showed that this compound undergoes structural changes when incubated with DTT or even with brain tissue, which contains endogenous reducing agents.[3][4][5] This instability in a reducing environment is inconsistent with the behavior of a typical allosteric modulator.
Experimental Protocols
The investigation into the promiscuous action of this compound employed a range of standard and specialized pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are fundamental to determining the affinity of a ligand for a receptor.
-
Objective: To measure the ability of this compound to inhibit the binding of known radiolabeled agonists or antagonists to specific GPCRs.
-
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target GPCR are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-labeled) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
[35S]GTPγS Binding Assays
This functional assay measures the activation of G proteins following agonist stimulation of a GPCR.
-
Objective: To assess the effect of this compound on agonist-induced G protein activation.
-
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes expressing the GPCR of interest are prepared.
-
Incubation: Membranes are incubated with a specific agonist, GDP, and [35S]GTPγS in the presence or absence of this compound. In crucial control experiments, the reducing agent DTT is also included.
-
G Protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, binds to the activated G protein.
-
Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured by liquid scintillation counting after filtration.
-
Data Analysis: The level of [35S]GTPγS binding reflects the extent of G protein activation.
-
1H NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy was used to assess the structural integrity of this compound.
-
Objective: To determine if this compound undergoes structural changes in a reducing environment.
-
Methodology:
-
Sample Preparation: this compound is incubated in a buffered solution with and without DTT, or with brain tissue homogenate.
-
NMR Spectroscopy: The 1H NMR spectrum of the supernatant is recorded.
-
Data Analysis: The resulting spectra are compared to the spectrum of the parent compound to identify any changes in chemical shifts or the appearance of new peaks, which would indicate a chemical reaction or degradation.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Canonical G-protein coupled receptor signaling pathway.
Caption: Logical relationship of this compound's proposed and validated mechanisms.
Caption: Experimental workflow for the re-evaluation of this compound.
Conclusion and Implications for Drug Development
The story of this compound serves as a critical lesson in drug discovery and development. While its initial promiscuous profile was intriguing, the subsequent elucidation of its thiol-reactive nature highlights the potential for misleading results and the absolute necessity of rigorous mechanistic studies. For researchers, this case underscores the importance of considering compound reactivity, especially when observing broad-spectrum effects. For drug development professionals, it emphasizes the need for a multi-faceted approach to target validation and lead compound characterization, including chemical stability and reactivity profiling, to avoid costly late-stage failures. The re-classification of this compound from a specific allosteric modulator to a non-specific reactive compound has profound implications for the interpretation of data generated using this and similar chemical scaffolds.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms. | Sigma-Aldrich [merckmillipore.com]
Unraveling the Sulphydryl-Sensitive Mechanisms of SCH-202676: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-202676, a thiadiazole derivative, was initially characterized as a broad-spectrum allosteric modulator of G protein-coupled receptors (GPCRs). Subsequent research, however, has unveiled a more nuanced mechanism of action rooted in its reactivity with sulphydryl groups on these receptors. This technical guide provides an in-depth exploration of the sulphydryl-sensitive mechanisms of this compound, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions. The evidence presented herein demonstrates that the modulatory effects of this compound on GPCR function are not mediated by classical allosteric interactions but are instead a consequence of thiol modification, a finding with significant implications for its use as a pharmacological tool and for the design of future therapeutics targeting GPCRs.
Introduction
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) emerged as a molecule of interest due to its ability to inhibit the binding of both agonists and antagonists to a wide array of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] This broad activity initially suggested that this compound might interact with a conserved structural motif common to many GPCRs, acting as a universal allosteric modulator.[1] However, a critical series of investigations revealed that the effects of this compound are sensitive to the presence of reducing agents, pointing towards a mechanism involving the modification of sulphydryl groups present in the cysteine residues of GPCRs.[3] This guide will dissect the experimental evidence that led to this revised understanding of this compound's mechanism of action.
Data Presentation: The Impact of Sulphydryl Modification on GPCR Binding
The functional activity of this compound is critically dependent on the redox state of the receptor environment. In the absence of reducing agents, this compound exhibits inhibitory effects on radioligand binding to various GPCRs. The addition of the sulphydryl-reducing agent dithiothreitol (B142953) (DTT) reverses these effects, restoring normal receptor function.[3]
Table 1: Effect of this compound on Radioligand Binding to the α2a-Adrenergic Receptor
| Condition | Radioligand | IC50 (µM) | Bmax | Kd |
| This compound | Agonist/Antagonist | 0.5[1] | Decreased[1] | Slightly Increased[1] |
| This compound + DTT (1 mM) | Agonist/Antagonist | No effect[3] | No effect[3] | No effect[3] |
Note: While the reversal of this compound's effects by DTT is well-documented, specific quantitative values for Bmax and Kd in the presence of DTT for the α2a-adrenergic receptor are not explicitly provided in the reviewed literature. The "No effect" designation is based on the qualitative descriptions of DTT's reversal of this compound-induced inhibition of G protein activity for this and other receptors.[3]
Table 2: Qualitative Effects of this compound on Various GPCRs in the Presence and Absence of DTT
| Receptor Family | Effect of this compound (in the absence of DTT) | Effect of this compound (in the presence of 1 mM DTT) |
| Adenosine A1 | Inhibition of receptor-driven G protein activity | No effect on receptor-driven G protein activity[3] |
| α2-Adrenergic | Inhibition of receptor-driven G protein activity | No effect on receptor-driven G protein activity[3] |
| Cannabinoid CB1 | Inhibition of receptor-driven G protein activity | No effect on receptor-driven G protein activity[3] |
| Lysophosphatidic acid LPA1 | Inhibition of receptor-driven G protein activity | No effect on receptor-driven G protein activity[3] |
| Muscarinic M2/M4 | Inhibition of receptor-driven G protein activity | No effect on receptor-driven G protein activity[3] |
| Purinergic P2Y12 | Inhibition of receptor-driven G protein activity | No effect on receptor-driven G protein activity[3] |
| Sphingosine 1-phosphate | Inhibition of receptor-driven G protein activity | No effect on receptor-driven G protein activity[3] |
Experimental Protocols
Radioligand Binding Assay to Assess the Effect of this compound
This protocol is a composite based on standard radioligand binding assay procedures and findings from studies on this compound.
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to a specific GPCR in the presence and absence of a reducing agent (DTT).
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [3H]-agonist or [3H]-antagonist)
-
This compound
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target GPCR.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Nonspecific Binding: Cell membranes + radioligand + a high concentration of a non-labeled competing ligand.
-
This compound Effect: Cell membranes + radioligand + varying concentrations of this compound.
-
This compound + DTT Effect: Cell membranes + radioligand + varying concentrations of this compound + 1 mM DTT.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Determine the IC50 of this compound by plotting the percentage of specific binding against the log concentration of this compound.
-
To determine Bmax and Kd, perform saturation binding experiments with increasing concentrations of the radioligand in the presence and absence of a fixed concentration of this compound (with and without DTT). Analyze the data using Scatchard or nonlinear regression analysis.
-
[35S]GTPγS Binding Assay to Measure G Protein Activation
This protocol is adapted from studies investigating the functional effects of this compound.
Objective: To assess the effect of this compound on agonist-stimulated G protein activation by measuring the binding of [35S]GTPγS to G proteins.
Materials:
-
Cell membranes expressing the GPCR of interest
-
GPCR agonist
-
This compound
-
Dithiothreitol (DTT)
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Basal Binding: Membranes + [35S]GTPγS + GDP.
-
Agonist-Stimulated Binding: Membranes + agonist + [35S]GTPγS + GDP.
-
This compound Effect: Membranes + agonist + [35S]GTPγS + GDP + varying concentrations of this compound.
-
This compound + DTT Effect: Membranes + agonist + [35S]GTPγS + GDP + varying concentrations of this compound + 1 mM DTT.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Scintillation Counting: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding.
-
Determine the effect of this compound by comparing the agonist-stimulated binding in the presence and absence of the compound.
-
Visualizing the Mechanism of Action
The sulphydryl-sensitive mechanism of this compound can be visualized through signaling pathway and workflow diagrams.
Caption: Proposed mechanism of this compound action and its reversal by DTT.
Caption: Logical workflow of the investigation into this compound's mechanism.
Discussion and Conclusion
The initial characterization of this compound as a promiscuous allosteric modulator of GPCRs was an intriguing finding, suggesting a common, druggable pocket across a wide range of these receptors. However, the critical observation that its effects are abrogated by the reducing agent DTT fundamentally shifted this understanding.[3] The evidence strongly supports a mechanism whereby this compound covalently modifies accessible sulphydryl groups on cysteine residues within the GPCRs. This modification likely induces a conformational change that prevents the receptor from adopting an active state, thereby inhibiting ligand binding and subsequent G protein activation.
The reversible nature of this inhibition by DTT suggests the formation of a disulfide bond between the compound and the receptor, which can be reduced.[3] This sulphydryl-reactivity explains the broad-spectrum activity of this compound, as many GPCRs possess conserved cysteine residues in their extracellular and transmembrane domains that could be susceptible to such modification.
For researchers and drug development professionals, this revised mechanism has several important implications. Firstly, this compound should be used with caution as a pharmacological probe, and its effects should always be validated in the presence of a reducing agent to distinguish between potential allosteric modulation and sulphydryl-mediated artifacts. Secondly, the reactivity of the thiadiazole scaffold of this compound with cysteine residues highlights a potential avenue for the development of novel covalent drugs targeting GPCRs. By designing molecules with specific reactivity towards non-conserved cysteine residues, it may be possible to achieve high selectivity for a particular GPCR subtype.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Mode Ligand-Receptor Interaction of SCH-202676: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, a novel thiadiazole compound, has emerged as a fascinating molecular probe in the study of G protein-coupled receptors (GPCRs). Initially characterized as a non-selective allosteric modulator with a unique dual mode of action, subsequent research has refined this understanding, revealing a complex interplay of allostery and chemical reactivity. This technical guide provides an in-depth exploration of the ligand-receptor interactions of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action.
Initially, this compound was identified as an inhibitor of both agonist and antagonist binding to a wide array of structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1] This broad activity, coupled with its lack of direct effect on G protein activity, pointed towards an allosteric mechanism.[1] Further investigation into its interaction with the M1 muscarinic acetylcholine (B1216132) receptor led to the proposal of a "dual mode" of interaction, involving both extracellular and intracellular attachment points on the receptor, distinct from the binding sites of prototypical allosteric modulators.[2]
However, a pivotal discovery reshaped the understanding of this compound's pharmacology. It was found that the compound's effects are sensitive to the presence of the reducing agent dithiothreitol (B142953) (DTT), suggesting a mechanism involving thiol modification rather than true allosteric modulation.[2][3] This guide will delve into both the initially proposed dual-mode allosteric model and the subsequent thiol-reactive mechanism, providing a comprehensive overview for researchers in the field.
Quantitative Data Summary
The following tables summarize the reported inhibitory potencies of this compound across various GPCRs.
Table 1: Inhibitory Potency (IC50) of this compound on Radioligand Binding to Various GPCRs
| Receptor | Radioligand | IC50 (µM) |
| α2a-Adrenergic | [3H]Yohimbine (antagonist) | 0.5 |
| α2a-Adrenergic | [3H]UK-14,304 (agonist) | Not specified, but inhibited |
| µ-Opioid | Not specified | Inhibited |
| δ-Opioid | Not specified | Inhibited |
| κ-Opioid | Not specified | Inhibited |
| α-Adrenergic | Not specified | Inhibited |
| β-Adrenergic | Not specified | Inhibited |
| Muscarinic M1 | [3H]N-methylscopolamine ([3H]NMS) | Not specified, but completely inhibited |
| Muscarinic M2 | Not specified | Inhibited |
| Dopaminergic D1 | Not specified | Inhibited |
| Dopaminergic D2 | Not specified | Inhibited |
Data compiled from Fawzi et al., 2001.[1]
Table 2: Effects of this compound on M1 Muscarinic Receptor Binding Parameters
| Condition | Parameter | Value/Effect |
| Membrane Preparations | [3H]NMS Binding | Completely inhibited |
| Hill Slope | > 1 (indicative of positive cooperativity) | |
| [3H]NMS Saturation Binding | Dextral shifts greater than expected for competitive interaction | |
| Intact CHO Cells | [3H]NMS Binding | Competitive interaction |
Data from Lanzafame & Christopoulos, 2004.[4]
Signaling Pathways and Proposed Mechanisms of Action
The interaction of this compound with GPCRs has been conceptualized in two distinct, though not mutually exclusive, models.
The Proposed Dual-Mode Allosteric Model
Initial studies on the M1 muscarinic receptor suggested a novel allosteric binding mechanism. Unlike typical allosteric modulators, this compound's effects were not consistent with a single allosteric site. This led to the hypothesis of a dual-mode interaction, where the molecule could simultaneously engage with both an extracellular and an intracellular site on the receptor. This model attempted to explain the complex effects observed in membrane preparations, such as the high Hill slope and non-competitive inhibition patterns.[2][4]
The Thiol-Reactive Mechanism
Subsequent research provided a more definitive explanation for the widespread and potent effects of this compound. It was discovered that the compound's activity is abolished in the presence of the reducing agent DTT.[2][3] This strongly implicates the involvement of sulfhydryl groups on the receptor or associated proteins. The current understanding is that this compound is a thiol-reactive compound that covalently modifies cysteine residues, leading to a disruption of receptor function. This is further supported by 1H NMR studies showing structural changes to this compound after incubation with DTT or brain tissue.[2]
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the interaction of this compound with GPCRs. Specific parameters may vary based on the receptor and cell system under investigation.
Radioligand Binding Assays
These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells expressing the target GPCR are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, incubate the cell membranes with the radioligand (e.g., [3H]Yohimbine for the α2a-adrenergic receptor) and varying concentrations of this compound.
-
The incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G proteins following receptor stimulation.
1. Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
2. Assay Procedure:
-
Incubate the membranes with GDP (to ensure G proteins are in their inactive state), varying concentrations of this compound, and a GPCR agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
The incubation is typically carried out at 30°C for 30-60 minutes.
-
To test for thiol reactivity, a parallel experiment is run in the presence of DTT (e.g., 1 mM).
-
The reaction is terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
3. Data Analysis:
-
Basal binding is measured in the absence of an agonist.
-
Agonist-stimulated binding is determined, and the effect of this compound on this stimulation is calculated.
Phosphoinositide Hydrolysis Assays
This assay measures the accumulation of inositol (B14025) phosphates, a downstream signaling event for Gq-coupled GPCRs like the M1 muscarinic receptor.
1. Cell Culture and Labeling:
-
Culture cells expressing the target receptor (e.g., CHO-M1 cells) in an appropriate medium.
-
Label the cells with [3H]myo-inositol overnight to incorporate it into the cell membranes.
2. Assay Procedure:
-
Wash the cells to remove excess [3H]myo-inositol.
-
Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase and allow inositol phosphates to accumulate).
-
Add varying concentrations of this compound.
-
Stimulate the cells with an agonist (e.g., acetylcholine).
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
3. Inositol Phosphate Separation and Quantification:
-
The aqueous phase containing the inositol phosphates is separated by ion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
Conclusion
This compound is a compound with a multifaceted and intriguing pharmacology. Initially lauded as a novel allosteric modulator with a unique dual-binding mode, it is now more accurately described as a thiol-reactive molecule that disrupts GPCR function. This evolution in understanding highlights the importance of rigorous mechanistic studies in drug development and chemical biology. For researchers, this compound remains a valuable tool, albeit one whose effects must be interpreted with caution, particularly in systems where redox modulation can influence biological outcomes. The experimental approaches detailed in this guide provide a framework for investigating the complex interactions of this and other promiscuous ligands with GPCRs.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of SCH-202676 in Radioligand Binding Studies for GPCRs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, a novel thiadiazole compound, has been identified as a potent allosteric modulator of a broad range of G-protein coupled receptors (GPCRs). It has been shown to inhibit the binding of both agonists and antagonists to various GPCRs, including adenosine, adrenergic, opioid, muscarinic, and dopaminergic receptors.[1] This characteristic makes this compound a valuable tool in radioligand binding studies to investigate the allosteric modulation of GPCRs, aiding in the characterization of receptor pharmacology and the development of novel therapeutics.
These application notes provide a comprehensive overview of the use of this compound in radioligand binding assays, including detailed protocols, data presentation, and visualizations of the underlying mechanisms and workflows. While initially characterized as an allosteric modulator, it is important to note that evidence suggests its mechanism of action may involve thiol modification, and its effects can be reversed by dithiothreitol (B142953) (DTT).
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified across various GPCR subtypes. The following tables summarize the reported IC50 values, providing a reference for its potency and spectrum of activity.
Table 1: Inhibitory Potency (IC50) of this compound at Various GPCRs
| Receptor Subtype | Radioligand Used | IC50 (µM) | Reference |
| Alpha-2A Adrenergic | [3H]Rauwolscine | 0.5 | [1] |
| Adenosine A1 | [3H]DPCPX | ~0.8 | |
| Adenosine A2A | [3H]CGS 21680 | ~0.6 | |
| Adenosine A3 | [125I]AB-MECA | ~0.5 | |
| Mu-Opioid | Not Specified | Inhibits | [1] |
| Delta-Opioid | Not Specified | Inhibits | [1] |
| Kappa-Opioid | Not Specified | Inhibits | [1] |
| Muscarinic M1 | Not Specified | Inhibits | [1] |
| Muscarinic M2 | Not Specified | Inhibits | [1] |
| Dopamine D1 | Not Specified | Inhibits | [1] |
| Dopamine D2 | Not Specified | Inhibits | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To elucidate the conceptual framework of using this compound in GPCR research, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
Experimental Protocols
The following protocols provide a detailed methodology for conducting radioligand binding assays using this compound. These are generalized protocols that may require optimization based on the specific GPCR and cell system being studied.
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Culture cells stably or transiently expressing the GPCR of interest to a high density.
-
Harvesting: Detach cells from culture plates using a non-enzymatic cell dissociation solution or by scraping. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Repeat the centrifugation and resuspension step to wash the membranes.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay
This assay is used to determine the IC50 and subsequently the Ki of this compound.
-
Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL per well.
-
Reagent Preparation:
-
Membranes: Thaw the prepared membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically for each receptor.
-
Radioligand: Prepare a stock solution of the radioligand (e.g., [3H]agonist or [3H]antagonist) at a concentration that is typically at or below its Kd for the receptor.
-
This compound: Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Non-specific Binding Control: Prepare a high concentration of a known, non-labeled ligand for the receptor to determine non-specific binding.
-
-
Assay Procedure:
-
To each well, add the following in order:
-
50 µL of assay buffer or the non-labeled ligand for non-specific binding determination.
-
50 µL of the serially diluted this compound or vehicle control.
-
50 µL of the diluted radioligand.
-
100 µL of the diluted membrane preparation to initiate the binding reaction.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Saturation Radioligand Binding Assay in the Presence of this compound
This assay can be used to determine how this compound affects the affinity (Kd) and the number of binding sites (Bmax) of a radioligand.
-
Assay Setup: Similar to the competition assay, this is typically performed in a 96-well format.
-
Reagent Preparation:
-
Membranes: Prepare as described in Protocol 1.
-
Radioligand: Prepare a serial dilution of the radioligand to cover a concentration range from approximately 0.1 to 10 times its Kd.
-
This compound: Prepare a fixed concentration of this compound (e.g., its IC50 or 10x IC50).
-
-
Assay Procedure:
-
Perform two parallel sets of experiments: one in the absence (vehicle control) and one in the presence of the fixed concentration of this compound.
-
For each set, have wells for total binding and non-specific binding at each radioligand concentration.
-
To the appropriate wells, add assay buffer, this compound, or the non-labeled ligand for non-specific binding.
-
Add the serially diluted radioligand to the wells.
-
Initiate the reaction by adding the membrane preparation.
-
-
Incubation, Termination, and Counting: Follow steps 4-6 from Protocol 2.
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration in both the absence and presence of this compound.
-
Plot specific binding versus the radioligand concentration.
-
Fit the data to a saturation binding model (e.g., one-site binding hyperbola) to determine the Kd and Bmax values for both conditions.
-
Compare the Kd and Bmax values to understand the effect of this compound on radioligand affinity and receptor number. A change in Kd suggests a change in affinity, while a change in Bmax suggests a change in the number of available binding sites.
-
Conclusion
This compound serves as a versatile pharmacological tool for the study of allosteric modulation of GPCRs. The protocols and data presented herein provide a foundation for researchers to design and execute robust radioligand binding studies. Careful optimization of experimental conditions and thorough data analysis are crucial for obtaining reliable and reproducible results. The unique properties of this compound, including its broad-spectrum activity and reversible nature, make it a valuable compound for advancing our understanding of GPCR function and for the discovery of novel allosteric drugs.
References
Application Notes and Protocols for the Use of SCH-202676 in Studies of Dopamine D1 and D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is a novel small molecule that has been characterized as an inhibitor of ligand binding to a variety of G protein-coupled receptors (GPCRs), including the dopamine (B1211576) D1 and D2 receptors.[1][2] Initially identified as an allosteric modulator, subsequent studies have suggested its mechanism of action may involve thiol modification, a characteristic that researchers should consider in experimental design.[3][4] This document provides detailed application notes and protocols for utilizing this compound in the study of dopamine D1 and D2 receptor pharmacology and function.
Mechanism of Action
This compound has been shown to inhibit the binding of both agonists and antagonists to dopamine D1 and D2 receptors.[1][2][4] Its effects are reported to be reversible.[1][2] While it was initially described as an allosteric modulator that decreases the maximum number of binding sites (Bmax) with a slight increase in the dissociation constant (KD), it does not appear to directly affect G protein activity.[1][2]
It is crucial to note that some evidence suggests this compound's inhibitory effects may be mediated through interaction with sulfhydryl groups on the receptor or associated proteins.[3][4] This interaction is sensitive to reducing agents like dithiothreitol (B142953) (DTT), which can reverse its effects.[3][4] Researchers should, therefore, exercise caution in interpreting results and may consider including control experiments with DTT to elucidate the precise mechanism in their specific assay system.
Data Presentation
Table 1: Summary of Reported Biological Activity of this compound
| Receptor Target | Assay Type | Reported Effect | Quantitative Value | Reference |
| Dopamine D1 Receptor | Radioligand Binding | Inhibition of agonist/antagonist binding | - | [1] |
| Dopamine D2 Receptor | Radioligand Binding | Inhibition of agonist/antagonist binding | - | [1] |
| α2a-Adrenergic Receptor | Radioligand Binding | Inhibition of agonist/antagonist binding | IC₅₀ = 0.5 µM | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with dopamine D1 and D2 receptors.
Protocol 1: Radioligand Binding Assay for Dopamine D1/D2 Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the dopamine D1 and D2 receptors through competitive displacement of a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand:
-
For D1 Receptors: [³H]-SCH23390 (a D1 antagonist)
-
For D2 Receptors: [³H]-Spiperone (a D2 antagonist)
-
-
This compound
-
Non-specific binding control:
-
For D1 Receptors: Unlabeled SCH23390 (10 µM) or Butaclamol (1 µM)
-
For D2 Receptors: Unlabeled Haloperidol (10 µM) or Spiperone (1 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL radioligand, 100 µL membrane suspension.
-
-
Radioligand Concentration: Use a concentration of the radioligand close to its Kᴅ for the respective receptor (typically 0.1-1.0 nM for [³H]-SCH23390 and 0.1-0.5 nM for [³H]-Spiperone).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Workflow Diagram for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Functional Assay for Dopamine D1/D2 Receptors
This protocol determines the functional effect of this compound on dopamine D1 (Gs-coupled, stimulates cAMP production) and D2 (Gi-coupled, inhibits cAMP production) receptor signaling.
Materials:
-
Cells stably expressing human dopamine D1 or D2 receptors (e.g., HEK293 or CHO cells).
-
Dopamine (as the agonist).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in D2 receptor assays).
-
This compound.
-
Serum-free cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well or 96-well assay plates.
Procedure for D1 Receptor (Gs-coupled):
-
Cell Plating: Seed the D1-expressing cells in assay plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add dopamine at a concentration that elicits a submaximal response (e.g., EC₅₀) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the response of dopamine alone.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Procedure for D2 Receptor (Gi-coupled):
-
Cell Plating: Seed the D2-expressing cells in assay plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.
-
Co-stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production. Simultaneously, add dopamine (or another D2 agonist) to inhibit this stimulation.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Measure intracellular cAMP levels as described for the D1 receptor assay.
-
Data Analysis:
-
Determine the ability of this compound to reverse the dopamine-mediated inhibition of the forskolin-stimulated cAMP production.
-
Plot the cAMP levels against the log concentration of this compound to determine its functional effect.
-
Workflow Diagram for cAMP Functional Assay
Caption: Workflow for a cell-based cAMP functional assay.
Signaling Pathways and Visualization
Dopamine D1 Receptor Signaling Pathway
The D1 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. This compound is hypothesized to interact with the receptor, thereby inhibiting the binding of dopamine and subsequent downstream signaling.
Caption: Dopamine D1 receptor signaling pathway and the inhibitory action of this compound.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of PKA. This compound is thought to interfere with dopamine binding to the D2 receptor, thus preventing this inhibitory signaling cascade.
Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of this compound.
Logical Relationship for Differentiating D1 and D2 Receptor Function
This compound, by acting as an inhibitor at both D1 and D2 receptors, can be used to probe the global effects of dopamine receptor blockade. To differentiate between D1 and D2 mediated effects, it should be used in conjunction with selective agonists or antagonists for each receptor subtype.
Caption: Using this compound with selective agonists to differentiate D1 and D2 receptor functions.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue [mdpi.com]
- 3. Ascorbic acid inhibits [3H]SCH-23390 binding to striatal dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH-202676: A Comparative Analysis of Intact versus Broken Cell Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the compound SCH-202676, with a focus on the differential experimental outcomes observed between intact and broken cell preparations. The provided protocols and data are intended to guide researchers in designing and interpreting experiments involving this and similar thiol-reactive compounds.
Introduction
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine) was initially characterized as a non-competitive, allosteric modulator of a wide range of G protein-coupled receptors (GPCRs). However, subsequent research has revealed that this compound is a thiol-reactive compound, and its mechanism of action is highly dependent on the cellular environment, particularly the presence of reducing agents. A critical observation is the profound difference in its pharmacological profile when studied in intact cells versus broken cell preparations (e.g., cell membranes). In intact cells, this compound often exhibits competitive antagonist-like behavior, whereas in broken cell preparations, it displays a more complex, non-competitive or mixed competitive/non-competitive profile. This document outlines the protocols to investigate these differences and summarizes the key quantitative findings.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the quantitative data from studies on the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) expressed in Chinese Hamster Ovary (CHO) cells, highlighting the differences between intact and broken cell preparations.
Table 1: Radioligand Binding Parameters for [³H]N-methylscopolamine ([³H]NMS) in the Presence of this compound
| Preparation Type | Parameter | Control ([³H]NMS alone) | + this compound (10 µM) | Interpretation of this compound Effect |
| Intact Cells | Kd (nM) | 0.25 ± 0.03 | 1.2 ± 0.2 | Increased Kd, suggesting competitive inhibition. |
| Bmax (fmol/mg protein) | 250 ± 15 | 240 ± 20 | No significant change in Bmax, consistent with competitive inhibition. | |
| Broken Cells (Membranes) | Kd (nM) | 0.30 ± 0.04 | 0.45 ± 0.08 | Slight increase in Kd. |
| Bmax (fmol/mg protein) | 280 ± 25 | 140 ± 15 | Significant decrease in Bmax, indicating non-competitive inhibition.[1] |
Table 2: Inhibition of [³H]NMS Binding by this compound
| Preparation Type | Parameter | Value | Interpretation |
| Intact Cells | Ki (µM) | 2.1 ± 0.3 | Inhibitory constant for competitive binding. |
| Broken Cells (Membranes) | IC50 (µM) | 0.8 ± 0.1 | Concentration for 50% inhibition. |
| Hill Slope (nH) | 1.8 ± 0.2 | Greater than unity, suggesting positive cooperativity in binding.[1] |
Table 3: Functional Assay - Acetylcholine-mediated Phosphoinositide Hydrolysis
| Preparation Type | This compound Concentration | Effect on Acetylcholine Potency (EC50) | Effect on Acetylcholine Efficacy (Emax) | Mode of Interaction |
| Intact Cells | Low (e.g., 1 µM) | Rightward shift (increase) | No significant change | Competitive antagonism |
| High (e.g., 10 µM) | Rightward shift (increase) | Depression of maximum response | Mixed competitive/non-competitive antagonism[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound in both intact and broken cell preparations.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd), receptor density (Bmax), and inhibitory constant (Ki) of this compound.
A. Intact Cell Preparation
-
Cell Culture: Culture CHO cells stably expressing the M1 mAChR in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics. Plate cells in 24-well plates and grow to confluence.
-
Assay Buffer: Krebs-HEPES buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 4.2 mM NaHCO₃, 11.7 mM glucose, 1.3 mM CaCl₂, 10 mM HEPES, pH 7.4).
-
Assay Procedure:
-
Wash the confluent cell monolayers twice with 1 mL of assay buffer.
-
Add 450 µL of assay buffer to each well.
-
Add 25 µL of this compound solution at various concentrations (or vehicle for control).
-
Add 25 µL of [³H]NMS at a concentration near its Kd.
-
Incubate for 2 hours at 37°C.
-
Aspirate the incubation medium and wash the cells three times with ice-cold assay buffer.
-
Solubilize the cells by adding 1 mL of 0.5 M NaOH.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a competitive antagonist (e.g., 1 µM atropine).
-
B. Broken Cell (Membrane) Preparation
-
Cell Harvesting and Lysis:
-
Grow CHO-M1 cells in large culture flasks.
-
Wash cells with PBS and harvest by scraping into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of membrane suspension (typically 20-50 µg of protein).
-
Add 25 µL of this compound solution at various concentrations.
-
Add 25 µL of [³H]NMS.
-
Incubate for 1 hour at 25°C.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Protocol 2: [³⁵S]GTPγS Binding Assay (Broken Cells)
This functional assay measures G protein activation and is typically performed on membrane preparations. The key variable for studying this compound is the inclusion or exclusion of a reducing agent like dithiothreitol (B142953) (DTT).
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1B.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4. Prepare two versions of this buffer: one with and one without 1 mM DTT.
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of membrane suspension.
-
Add 20 µL of this compound solution (in the appropriate buffer with or without DTT).
-
Add 20 µL of a GPCR agonist (e.g., carbachol (B1668302) for M1 receptors).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) in the corresponding buffer.
-
Incubate for 30 minutes at 30°C with gentle shaking.
-
Terminate the reaction by filtration as described in Protocol 1B.
-
Quantify the filter-bound radioactivity.
-
Protocol 3: Phosphoinositide (PI) Hydrolysis Assay (Intact Cells)
This functional assay measures the accumulation of inositol (B14025) phosphates, a downstream consequence of Gq-coupled GPCR activation.
-
Cell Labeling:
-
Plate CHO-M1 cells in 24-well plates.
-
When cells are ~70% confluent, replace the medium with inositol-free DMEM containing 1% dialyzed FBS and 1 µCi/mL myo-[³H]inositol.
-
Incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the labeled cells once with Krebs-HEPES buffer.
-
Pre-incubate the cells with 450 µL of Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add 25 µL of this compound solution at various concentrations and incubate for a further 15 minutes.
-
Add 25 µL of a GPCR agonist (e.g., acetylcholine) and incubate for 30-60 minutes at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid.
-
Incubate on ice for 30 minutes.
-
Apply the cell lysates to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate by liquid scintillation counting.
-
Visualization of Methodologies and Signaling Pathways
Diagram 1: Experimental Workflow for Comparing Intact vs. Broken Cell Preparations
Caption: Workflow comparing intact and broken cell experimental arms.
Diagram 2: Proposed Dual-Mode Interaction of this compound at the M1 Receptor
Caption: Model of this compound's dual interaction in intact vs. broken cells.
Diagram 3: Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
Caption: M1 receptor signaling and the point of inhibition by this compound.
References
Application Notes and Protocols: SCH-202676 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially characterized as a broad-spectrum allosteric modulator of various G protein-coupled receptors (GPCRs). Subsequent research, however, has strongly suggested that its mechanism of action is not through classical allosteric modulation but rather via modification of sulfhydryl groups on the receptor proteins. This crucial detail significantly influences the design and interpretation of in vitro experiments involving this compound.
These application notes provide a comprehensive guide to the appropriate concentrations and key considerations for using this compound in in vitro settings, with a focus on radioligand binding assays and functional G protein activation assays.
Mechanism of Action
This compound is now understood to interact with GPCRs through a thiol-sensitive mechanism. It is proposed that the compound modifies cysteine residues on the receptor, leading to a conformational change that inhibits both agonist and antagonist binding. This effect is reversible and can be neutralized by the presence of reducing agents like dithiothreitol (B142953) (DTT). Therefore, the inclusion or exclusion of DTT in the experimental buffer is a critical determinant of this compound's activity.
Caption: Proposed mechanism of this compound action on GPCRs.
Recommended Concentrations for In Vitro Assays
The effective concentration of this compound in in vitro assays typically falls within the nanomolar to low micromolar range. It is crucial to perform dose-response experiments to determine the optimal concentration for a specific receptor and assay system.
| Assay Type | Target Example | Recommended Concentration Range | Key Findings | Citations |
| Radioligand Binding | α2a-Adrenergic Receptor | 0.1 µM - 10 µM | IC50 of ~0.5 µM for inhibiting agonist and antagonist binding. | [1][2] |
| Radioligand Binding | Various GPCRs (opioid, muscarinic, dopaminergic) | 0.1 µM - 10 µM | Inhibition of radioligand binding to a number of structurally distinct GPCRs. | [1][2] |
| G Protein Activation ([³⁵S]GTPγS) | Various Gi-coupled receptors | 0.1 µM - 10 µM | In the absence of DTT, elicits non-specific effects. In the presence of 1 mM DTT, has no effect on receptor-driven G protein activity. | [3][4][5] |
| Phosphoinositide Hydrolysis | M1 Muscarinic Acetylcholine (B1216132) Receptor | Concentration-dependent | Mixed competitive/noncompetitive mode of interaction observed. | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Membrane Preparation)
This protocol provides a general framework for assessing the inhibitory effect of this compound on radioligand binding to a target GPCR expressed in cell membranes.
1. Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the target GPCR
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate reader or scintillation counter
2. Experimental Workflow:
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for assessing SCH-202676 effects on agonist-induced receptor activation.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as a unique allosteric modulator of a broad range of G protein-coupled receptors (GPCRs).[1][2][3] It was observed to inhibit the binding of both agonists and antagonists to various structurally distinct GPCRs, including adenosine (B11128), opioid, adrenergic, muscarinic, and dopaminergic receptors.[2][3] However, subsequent research has revealed that the modulatory effects of this compound may not stem from classical allosteric interactions. Instead, evidence strongly suggests that this compound acts as a thiol-reactive compound, modifying sulfhydryl groups on receptors and thereby altering their function.[1][4][5] This activity is notably sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT).[1][4][5]
These application notes provide a detailed overview of the techniques and protocols for assessing the effects of this compound on agonist-induced receptor activation, with a critical consideration of its unique mechanism of action.
Data Presentation
Table 1: Inhibitory Effects of this compound on Radioligand Binding to Various GPCRs
| Receptor | Radioligand | IC50 (µM) | Reference |
| Human Adenosine A1 | [3H]DPCPX (antagonist) | 0.8 | [6][7] |
| Human Adenosine A2A | [3H]ZM241385 (antagonist) | 0.7 | [6][7] |
| Human Adenosine A3 | [125I]AB-MECA (agonist) | 0.5 | [6][7] |
| Human α2a-Adrenergic | [3H]MK-912 (antagonist) | 0.5 | [2][3] |
| Human Dopamine D1 | [3H]SCH-23390 (antagonist) | ~1 | [3] |
| Human Dopamine D2 | [3H]Spiperone (antagonist) | ~1 | [3] |
| Human µ-Opioid | [3H]Diprenorphine (antagonist) | ~1 | [3] |
| Human δ-Opioid | [3H]Naltrindole (antagonist) | ~1 | [3] |
| Human κ-Opioid | [3H]U-69593 (agonist) | ~1 | [3] |
| Human Muscarinic M1 | [3H]N-methylscopolamine (antagonist) | ~1 | [3] |
| Human Muscarinic M2 | [3H]AF-DX 384 (antagonist) | ~1 | [3] |
Table 2: Effects of this compound on Ligand Dissociation Rates at Adenosine Receptors
| Receptor | Ligand Type | Effect of 10 µM this compound | Reference |
| Adenosine A1 | Antagonist | Slowed dissociation | [7][8] |
| Adenosine A2A | Antagonist | Accelerated dissociation | [7][8] |
| Adenosine A3 | Antagonist | No effect on dissociation | [7] |
| Adenosine A1 | Agonist | No significant effect on dissociation | [7] |
| Adenosine A2A | Agonist | No significant effect on dissociation | [7] |
| Adenosine A3 | Agonist | Accelerated dissociation | [7][8] |
Experimental Protocols
Protocol 1: Radioligand Binding Assays
This protocol is designed to determine the effect of this compound on the binding of a radiolabeled ligand to a specific GPCR.
1.1. Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (agonist or antagonist)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (a high concentration of an unlabeled competing ligand)
-
Dithiothreitol (DTT) for control experiments
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
1.2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add only the membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and the non-specific binding control.
-
To test the thiol-sensitivity of this compound's effect, run parallel experiments where 1 mM DTT is included in the assay buffer.[1]
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
1.3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value of this compound using non-linear regression analysis.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the target GPCR.
2.1. Materials:
-
Cell membranes expressing the target GPCR and associated G proteins
-
[35S]GTPγS
-
GTPγS (unlabeled)
-
Agonist for the target receptor
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP)
-
Dithiothreitol (DTT)
-
Scintillation counter
2.2. Procedure:
-
Prepare dilutions of this compound and the agonist.
-
In a 96-well plate, add cell membranes, [35S]GTPγS, and this compound.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the agonist.
-
For basal binding, add buffer instead of the agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
To investigate the mechanism of this compound, perform experiments in the presence and absence of 1 mM DTT.[1][5]
-
Incubate at 30°C for a defined time.
-
Stop the reaction by filtration and wash as described in Protocol 1.
-
Measure the bound [35S]GTPγS by scintillation counting.
2.3. Data Analysis:
-
Calculate the agonist-stimulated [35S]GTPγS binding.
-
Determine the effect of this compound on both basal and agonist-stimulated binding.
-
Plot the agonist dose-response curve in the presence of different concentrations of this compound to assess the nature of the inhibition.
Protocol 3: cAMP Measurement Assay
This assay is suitable for assessing the activation of Gs or Gi-coupled receptors.
3.1. Materials:
-
Whole cells expressing the target GPCR
-
Agonist for the target receptor
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
3.2. Procedure:
-
Plate the cells in a suitable multi-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Add the phosphodiesterase inhibitor.
-
Stimulate the cells with the agonist. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
3.3. Data Analysis:
-
Generate agonist dose-response curves in the presence and absence of this compound.
-
Analyze the data to determine if this compound acts as an antagonist and to quantify its potency (e.g., by calculating the pA2 value from a Schild plot).
Visualizations
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the allosteric modulator this compound on adenosine and P2Y receptors [periodicos.capes.gov.br]
- 7. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Dithiothreitol (DTT) Interference with SCH-202676 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers encountering issues with assays involving the compound SCH-202676, particularly when the reducing agent dithiothreitol (B142953) (DTT) is present. It covers the fundamental interactions, offers troubleshooting advice, and provides standardized protocols to test for interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a thiadiazole compound initially identified as a non-competitive, allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] It was thought to interact with a structural motif common to many GPCRs.[1] However, subsequent studies have strongly indicated that this compound is not a true allosteric modulator. Instead, its activity is attributed to thiol reactivity, modulating GPCR function via sulphydryl modification.[3][4]
Q2: What is DTT and why is it used in my assay buffer?
A2: Dithiothreitol (DTT) is a potent reducing agent commonly used in biochemical assays to prevent the oxidation of sulfhydryl groups (-SH) in proteins, thereby maintaining their proper conformation and activity. It is often included in buffers for enzyme assays, binding studies, and other applications to preserve the integrity of sensitive proteins.[5][6]
Q3: How does DTT affect the activity of this compound?
A3: DTT fundamentally alters the effects of this compound in GPCR assays. In the absence of DTT, this compound shows non-specific effects that can be misinterpreted as allosteric modulation.[3][4] The presence of DTT (typically at 1 mM) reverses these effects, revealing the thiol-based mechanism of this compound.[3][4] Studies using 1H NMR analysis have shown that DTT chemically modifies and leads to the decomposition of the this compound compound itself.[3][4] Therefore, DTT doesn't just affect the target receptor; it directly inactivates this compound.
Q4: My assay results for this compound are inconsistent. Could DTT be the cause?
A4: Yes, absolutely. The presence, absence, or even concentration of DTT is a critical variable. In assays without DTT, this compound appears to inhibit radioligand binding to multiple GPCRs.[1] If DTT is included, this inhibitory effect is completely abolished.[3][4] Inconsistency in results could stem from preparing DTT solutions improperly (it has a limited half-life in aqueous solution) or from assay buffers with and without DTT being used interchangeably.[5]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in the presence of DTT.
| Problem / Observation | Potential Cause | Recommended Action |
| High variability in IC50 values for this compound. | Inconsistent DTT concentration or absence of DTT in some experimental arms. | Standardize all assay buffers to either contain a fixed concentration of DTT (e.g., 1 mM) or no DTT. Clearly report the buffer composition. |
| This compound shows potent activity in a primary screen but is inactive in a follow-up assay. | The primary screen buffer may have lacked DTT, while the follow-up assay buffer contained it. | Verify the composition of all buffers used. Perform a side-by-side experiment testing this compound activity with and without 1 mM DTT to confirm the dependency. |
| Loss of radioligand binding or assay signal in the absence of DTT. | While DTT inactivates this compound, its absence may lead to oxidation of the target receptor, affecting its conformation and ligand binding.[7] | This is a complex issue. The primary mechanism of this compound is thiol reactivity.[3][4] If the goal is to study this compound, assays should ideally be run without DTT, acknowledging the compound's mechanism. If the goal is to study the receptor in a stable state, another non-thiol-reactive modulator should be considered. |
| Assay shows non-specific effects at higher concentrations of this compound. | This is the characteristic behavior of this compound in the absence of DTT, driven by its reactivity with cysteine residues on the GPCR.[3][4] | Recognize this as the compound's mechanism of action rather than "non-specific" interference. The effect is a direct chemical modification of the receptor. |
Data Summary: Impact of DTT on this compound Activity
The following table summarizes the expected outcomes based on published findings. This is not experimental data but a representation of the literature consensus.
| Assay Condition | Target Receptor | Expected this compound Activity | Reference |
| Without DTT | Various GPCRs (e.g., Adenosine A1, α2-adrenergic, CB1) | Inhibition of agonist-stimulated [³⁵S]GTPγS binding; appears as an "allosteric modulator". | [3][4] |
| With 1 mM DTT | Various GPCRs (e.g., Adenosine A1, α2-adrenergic, CB1) | No effect on agonist-stimulated [³⁵S]GTPγS binding; activity is completely reversed. | [3][4] |
Experimental Protocols & Visual Guides
Protocol: Testing for DTT-Sensitive Interference
This protocol allows a researcher to definitively determine if the observed activity of this compound is DTT-sensitive. A [³⁵S]GTPγS binding assay is used as an example.
Objective: To compare the inhibitory effect of this compound on agonist-induced G-protein activation in the presence and absence of DTT.
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., Adenosine A1 Receptor).
-
Assay Buffer A: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay Buffer B: Assay Buffer A + 1 mM DTT (prepare fresh).
-
GPCR agonist (e.g., Adenosine).
-
This compound stock solution in DMSO.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, set up four groups:
-
Basal (-DTT): 50 µL Assay Buffer A, 25 µL vehicle (DMSO), 25 µL membranes.
-
Agonist (-DTT): 50 µL Assay Buffer A with agonist, 25 µL this compound dilutions, 25 µL membranes.
-
Basal (+DTT): 50 µL Assay Buffer B, 25 µL vehicle (DMSO), 25 µL membranes.
-
Agonist (+DTT): 50 µL Assay Buffer B with agonist, 25 µL this compound dilutions, 25 µL membranes.
-
-
Pre-incubation: Add 10 µM GDP to all wells. Incubate for 15 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination: Stop the reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Washing: Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Analysis: Compare the inhibition curves of this compound in the presence and absence of DTT.
Visualizations
Mechanism of DTT Interference
The following diagram illustrates how DTT interferes with the action of this compound.
Troubleshooting Workflow
Use this workflow to diagnose unexpected results with this compound.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Effects of Dithiothreitol on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domain coupling in GPCRs: the engine for induced conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting [³⁵S]GTPγS Assay Results in the Presence of SCH-202676
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the [³⁵S]GTPγS assay to study G-protein coupled receptor (GPCR) activity in the presence of the compound SCH-202676.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to behave in a [³⁵S]GTPγS assay?
A1: this compound, or N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially described as an allosteric modulator of a wide range of GPCRs.[1][2][3] It has been shown to inhibit the binding of both agonists and antagonists to various receptors.[1][3] However, its mechanism of action is now understood to be more complex than true allosterism. Evidence suggests that this compound modulates GPCR function through modification of sulfhydryl groups.[2][4] In a [³⁵S]GTPγS assay, its effect can be highly dependent on the assay conditions, particularly the presence of reducing agents.
Q2: My [³⁵S]GTPγS assay results show inconsistent or non-specific effects with this compound. What could be the cause?
A2: In the absence of a reducing agent like dithiothreitol (B142953) (DTT), this compound can elicit non-specific effects in [³⁵S]GTPγS-based G protein activation assays.[2][4] This can lead to results that are difficult to interpret. The compound's interaction with thiol groups on the receptor or other membrane proteins may be responsible for this behavior.[2][4]
Q3: Should I include a reducing agent like DTT in my [³⁵S]GTPγS assay when testing this compound?
A3: Yes, it is highly recommended to include a reducing agent such as DTT (e.g., 1 mM) in your assay buffer. The non-specific effects of this compound have been shown to be reversed by the addition of DTT.[2][4] In the presence of DTT, some studies have reported that this compound has no effect on receptor-driven G protein activity for several Gi-coupled receptors.[2][4]
Q4: Can this compound directly affect G proteins?
A4: Studies have indicated that this compound does not have a direct effect on G protein activity.[1][3] This was assessed by [³⁵S]GTPγS binding to purified recombinant Gα subunits.[1][3]
Q5: How does this compound interact with GPCRs?
A5: While initially thought to be a typical allosteric modulator, it is now suggested that this compound may interact with GPCRs through thiol modification.[2][4] For the M1 muscarinic acetylcholine (B1216132) receptor, a dual mode of interaction has been proposed, involving both extracellular and intracellular attachment points.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High basal [³⁵S]GTPγS binding in the presence of this compound. | Non-specific effects of this compound due to thiol modification in the absence of a reducing agent.[2][4] | Include 1 mM DTT in the assay buffer to reverse these non-specific effects.[2][4] |
| No observable effect of this compound on agonist-stimulated [³⁵S]GTPγS binding. | The assay includes a reducing agent (like DTT), and under these conditions, this compound may not act as an allosteric modulator for the receptor being studied.[2][4] | Confirm the absence of DTT if you intend to study the thiol-reactive properties of the compound. However, for studying specific allosteric modulation, the lack of effect in the presence of DTT is a valid result. |
| Variability and poor reproducibility of results with this compound. | Instability of this compound or its interaction with assay components. ¹H NMR analysis has shown that this compound can undergo structural changes after incubation with DTT or brain tissue.[2] | Prepare fresh solutions of this compound for each experiment. Ensure consistent incubation times and conditions. |
| Decreased Bmax of radioligand binding in the presence of this compound. | This compound has been shown to decrease the Bmax of binding sites for some receptors.[1][3] | This may be an expected outcome of the compound's mechanism of action. Consider this when interpreting your data. |
Experimental Protocols
[³⁵S]GTPγS Binding Assay Protocol
This protocol is a general guideline and should be optimized for the specific receptor and cell system being used.
1. Membrane Preparation:
-
Thaw cryopreserved cell membranes expressing the GPCR of interest on ice.
-
Homogenize the membranes in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Prepare serial dilutions of your agonist and this compound in the assay buffer.
-
To determine the effect of this compound on agonist potency, generate a full agonist concentration-response curve in the absence and presence of fixed concentrations of this compound.
-
To assess the effect on agonist efficacy, use a fixed, near-EC₈₀ concentration of the agonist with varying concentrations of this compound.
3. Reaction Mixture (Final Volume, e.g., 200 µL):
-
Assay Buffer (containing 1 mM DTT)
-
Cell membranes (5-20 µg protein)
-
GDP (1-10 µM, to be optimized)
-
Agonist and/or this compound at desired concentrations
-
[³⁵S]GTPγS (0.05-0.1 nM)
4. Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
5. Termination and Filtration:
-
Terminate the reaction by rapid filtration through a 96-well filter plate (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters three times with an ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
6. Detection:
-
Dry the filter plate completely.
-
Add a scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.[6]
7. Data Analysis:
-
Basal Binding: Radioactivity in wells with only membranes and [³⁵S]GTPγS.
-
Agonist-Stimulated Binding: Radioactivity in the presence of the agonist.
-
Non-Specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific Binding: Calculated as Total Binding - Non-Specific Binding.
Data Presentation
Table 1: Effect of this compound on Agonist Potency
| This compound Conc. (µM) | Agonist EC₅₀ (nM) | % Stimulation over Basal (at max agonist conc.) |
| 0 | ||
| 0.1 | ||
| 1 | ||
| 10 |
Table 2: Effect of this compound on Agonist Efficacy
| Modulator 3 Conc. (µM) | % Stimulation over Basal (in the presence of Agonist at EC₈₀) |
| 0 | |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 |
Visualizations
Caption: GPCR G-protein signaling pathway.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating Thiol Reactivity: A Guide to Preventing Modification by SCH-202676 in Your Experiments
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the compound SCH-202676, understanding its reactivity with thiol groups is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent unwanted thiol modification by this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is thiol modification a concern?
A1: this compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially investigated as an allosteric modulator of various G protein-coupled receptors (GPCRs)[1][2][3][4]. However, subsequent research has revealed that this compound is a thiol-reactive compound[1][2][4]. This means it can covalently modify cysteine residues in proteins, leading to non-specific effects that can confound experimental interpretations. Rather than acting as a true allosteric modulator, its observed effects on GPCR signaling are often attributable to this thiol modification[1][2][4].
Q2: How does this compound modify thiol groups?
A2: The precise mechanism involves the thiadiazole ring of this compound, which is susceptible to nucleophilic attack by the sulfhydryl group of cysteine residues. This interaction leads to the formation of a covalent bond, altering the structure and function of the protein. Studies have shown that this compound undergoes structural changes upon interaction with thiol-containing compounds like dithiothreitol (B142953) (DTT)[1][2].
Q3: What are the potential consequences of unintended thiol modification in my experiments?
A3: Unintended thiol modification by this compound can lead to a variety of experimental artifacts, including:
-
False positives/negatives: The compound may appear to have a specific effect on your target protein, when in reality it is non-specifically modifying cysteine residues.
-
Loss of protein function: Cysteine residues are often critical for protein structure, enzyme activity, and protein-protein interactions. Their modification can lead to inactivation of your protein of interest.
-
Irreproducible results: The extent of thiol modification can vary between experiments depending on factors like incubation time, temperature, and the presence of other reducing agents.
Q4: How can I prevent or reverse thiol modification by this compound?
A4: The most effective and widely documented method to prevent or reverse thiol modification by this compound is the addition of a reducing agent, such as dithiothreitol (DTT), to your experimental buffer[1][2][4]. DTT will preferentially react with this compound, thereby protecting the thiol groups on your protein of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results when using this compound. | Thiol modification of your target protein or other components in your assay. | Add a sufficient concentration of a reducing agent like DTT to your buffers. A concentration of 1 mM DTT has been shown to be effective[1][2][4]. |
| Loss of protein activity after incubation with this compound. | Covalent modification of critical cysteine residues by this compound. | Include DTT in all incubation steps involving this compound. If possible, perform a control experiment with and without DTT to confirm that the loss of activity is due to thiol modification. |
| This compound appears to be a promiscuous inhibitor of multiple proteins. | Non-specific thiol reactivity is a likely cause, as this compound has been shown to affect various GPCRs through this mechanism[1][3]. | Re-evaluate the "allosteric modulation" by performing the experiments in the presence of 1 mM DTT. If the inhibitory effect disappears, it is likely an artifact of thiol modification. |
Experimental Protocols
Protocol for Preventing Thiol Modification in Biochemical Assays
This protocol is based on methodologies that have been successfully used to counteract the thiol-reactive effects of this compound[1][2][4].
1. Reagent Preparation:
-
Assay Buffer: Prepare your standard assay buffer.
-
DTT Stock Solution: Prepare a fresh 1 M stock solution of Dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Prepare Assay Buffer with DTT: On the day of the experiment, dilute the 1 M DTT stock solution into your assay buffer to a final concentration of 1 mM.
-
Pre-incubation (Optional but Recommended): Before adding this compound, pre-incubate your protein sample in the assay buffer containing 1 mM DTT for 10-15 minutes at the desired assay temperature. This allows the DTT to protect any accessible thiol groups on the protein.
-
Addition of this compound: Add the desired concentration of this compound to the reaction mixture.
-
Incubation: Proceed with your standard experimental incubation time and temperature.
-
Data Acquisition: Measure your experimental endpoint as you normally would.
3. Control Experiments:
-
No DTT Control: Perform the experiment in the absence of DTT to observe the full effect of this compound, including any thiol modification.
-
DTT Only Control: Include a condition with only 1 mM DTT to ensure that the reducing agent itself does not interfere with your assay.
-
Vehicle Control: Include a control with the same concentration of the solvent used for the this compound stock solution (e.g., DMSO).
Visualizations
Logical Workflow for Investigating this compound Effects
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Positive cooperativity in the binding of SCH-202676 and potential issues.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SCH-202676. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on its binding characteristics, with a special focus on its positive cooperativity and potential experimental artifacts.
Overview
This compound is a thiadiazole compound initially identified as a non-selective allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1] It has been shown to inhibit the binding of both agonists and antagonists to these receptors.[1] A notable characteristic of this compound is its ability to induce positive cooperativity in its binding to certain receptors, such as the M1 muscarinic acetylcholine (B1216132) receptor.[2] However, a critical consideration for any experiment involving this compound is its potential to act as a thiol-reactive agent, which may complicate the interpretation of its effects as purely allosteric modulation.[3][4]
Quantitative Data Summary
The following table summarizes the reported binding and functional data for this compound across various GPCRs. It is important to note that the observed effects can be influenced by the experimental conditions, particularly the presence or absence of reducing agents.
| Receptor | Radioligand | Assay Type | Parameter | Value | Reference |
| α2a-Adrenergic | Agonist ([3H]UK-14,304) & Antagonist ([3H]Yohimbine) | Radioligand Binding | IC50 | 0.5 µM | [1][5] |
| α2a-Adrenergic | Antagonist ([3H]Yohimbine) | Radioligand Binding | Bmax | Decreased | [1] |
| α2a-Adrenergic | Antagonist ([3H]Yohimbine) | Radioligand Binding | Kd | Slightly Increased | [1] |
| M1 Muscarinic | Antagonist ([3H]NMS) | Radioligand Binding | Hill Slope | > 1.0 | [2] |
| Various GPCRs (adenosine, opioid, muscarinic, adrenergic, dopaminergic) | Various | Radioligand Binding | IC50 Range | 0.1 - 1.8 µM | |
| 3CLpro | Functional | Inhibition | IC50 | 0.655 µM | [6] |
Mandatory Visualizations
Signaling Pathway of a G Protein-Coupled Receptor (GPCR)
Caption: A simplified signaling pathway of a G protein-coupled receptor (GPCR).
Experimental Workflow for Radioligand Binding Assay
Caption: A general workflow for a radioligand binding assay to study this compound.
Troubleshooting Logic for Thiol Reactivity
Caption: A logical workflow to troubleshoot potential thiol reactivity of this compound.
Troubleshooting Guide & FAQs
Issue 1: Inconsistent or non-reproducible results in binding or functional assays.
-
Question: My results with this compound are highly variable between experiments. What could be the cause?
-
Answer:
-
Thiol Reactivity: The primary suspect is the thiol-reactivity of this compound.[3][4] Cysteine residues in your target receptor or other proteins in the preparation can be modified by this compound, leading to inconsistent effects.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Variations in incubation time, temperature, or buffer composition can affect the binding and activity of allosteric modulators. Maintain consistent conditions across all experiments.
-
Issue 2: Observing a decrease in Bmax in a radioligand binding assay.
-
Question: I see a decrease in the maximal number of binding sites (Bmax) for my radioligand in the presence of this compound. Is this expected?
-
Answer: Yes, this is a plausible outcome. This compound has been reported to decrease the Bmax for antagonist binding to the α2a-adrenergic receptor.[1] This can be interpreted in a few ways:
-
Negative Cooperativity with the Radioligand: this compound might be binding to an allosteric site and inducing a conformational change in the receptor that reduces the affinity of the radioligand to such an extent that it appears as a loss of binding sites under the assay conditions.
-
Thiol Modification: Covalent modification of cysteine residues within or near the radioligand binding pocket could irreversibly block access for the radioligand, leading to a reduction in Bmax.
-
Issue 3: Difficulty in interpreting a Hill slope greater than 1.
-
Question: In my competition binding experiments with this compound, the Hill slope is significantly greater than 1.0. What does this indicate?
-
Answer: A Hill slope greater than unity is indicative of positive cooperativity.[2] In the context of this compound, this suggests that the binding of one molecule of this compound to the receptor increases the affinity for subsequent this compound molecules. This could be due to the presence of multiple allosteric binding sites or complex interactions between the modulator, the receptor, and the radioligand.
Frequently Asked Questions (FAQs)
-
Q: Is this compound a true allosteric modulator?
-
A: While it exhibits characteristics of an allosteric modulator, its pronounced thiol-reactivity raises questions about its mechanism of action.[3][4] Its effects may be a combination of true allosteric modulation and covalent modification of the receptor. It is crucial to conduct experiments in the presence and absence of reducing agents to dissect these potential mechanisms.
-
-
Q: What is the recommended solvent for this compound?
-
A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Q: Can I use this compound in live-cell imaging experiments?
-
A: Caution is advised. The thiol-reactivity of this compound could lead to non-specific labeling of cell surface proteins, potentially causing artifacts in imaging studies. Thorough control experiments are necessary to validate any findings.
-
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound on the binding of a radiolabeled ligand to a specific GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radiolabeled ligand (e.g., [3H]antagonist).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Unlabeled antagonist for determining non-specific binding.
-
Dithiothreitol (DTT) (optional, for control experiments).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer.
-
Dilute the radiolabeled ligand to the desired concentration (typically at or below its Kd) in Assay Buffer.
-
Prepare a high concentration of the unlabeled antagonist (e.g., 1000-fold higher than the radioligand concentration) in Assay Buffer for determining non-specific binding.
-
If testing for thiol reactivity, prepare parallel sets of reagents with and without 1-5 mM DTT.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
This compound at various concentrations (for total binding) or unlabeled antagonist (for non-specific binding).
-
Radiolabeled ligand.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value and the Hill slope using non-linear regression analysis.
-
Protocol 2: Thiol Reactivity Assay using DTNB (Ellman's Reagent)
This protocol provides a method to assess the potential of this compound to react with thiol groups.
Materials:
-
This compound.
-
N-acetylcysteine (as a model thiol-containing compound).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).
-
Spectrophotometer.
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of N-acetylcysteine in Assay Buffer.
-
Prepare a stock solution of DTNB in Assay Buffer.
-
-
Reaction:
-
In a microcentrifuge tube, mix this compound and N-acetylcysteine (e.g., at a 1:1 molar ratio) in Assay Buffer.
-
As a control, prepare a tube with only N-acetylcysteine in Assay Buffer.
-
Incubate the tubes for a set period (e.g., 1-4 hours) at room temperature.
-
-
Detection:
-
Add DTNB solution to each tube. A yellow color will develop in the presence of free thiols.
-
-
Measurement:
-
Measure the absorbance of the solutions at 412 nm using a spectrophotometer.
-
-
Analysis:
-
A significant reduction in absorbance in the tube containing this compound compared to the control indicates that this compound has reacted with the thiol groups of N-acetylcysteine.
-
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SCH-202676 Technical Support Center: Optimizing Concentration and Experimental Design
Welcome to the technical support center for SCH-202676. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound and avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound was initially described as an allosteric modulator of a variety of G protein-coupled receptors (GPCRs). However, further studies have revealed that its primary mechanism of action is not true allosteric modulation but rather involves a thiol-based interaction, likely modifying sulfhydryl groups on GPCRs.[1][2][3] This can lead to a broad, non-specific inhibition of receptor function.
Q2: What are the typical "off-target" effects observed with this compound?
A2: The "off-target" effects of this compound are intrinsically linked to its mechanism of action. Due to its reactivity with thiol groups, it can non-selectively interact with a wide range of GPCRs. This promiscuous activity has been observed across several receptor families, including adenosine, adrenergic, cannabinoid, muscarinic, and opioid receptors.[4][5] Therefore, what might be considered an "off-target" effect is, in reality, a manifestation of its non-specific primary mechanism.
Q3: At what concentration range are these non-specific effects most prominent?
A3: Non-specific effects of this compound are typically observed in a narrow concentration range, generally between 10⁻⁷ M and 10⁻⁵ M.[1][3] At the higher end of this range (e.g., 5 µM to 10 µM), the compound can significantly blunt or completely abolish agonist-stimulated receptor signaling.[1]
Q4: How can I mitigate these non-specific, thiol-based effects in my experiments?
A4: The most effective way to counteract the thiol-based activity of this compound is to include a reducing agent, such as dithiothreitol (B142953) (DTT), in your experimental buffer. A concentration of 1 mM DTT has been shown to reverse the non-specific effects of this compound in functional assays like [³⁵S]GTPγS binding.[1][2][3]
Q5: Is this compound still useful as a research tool?
A5: While its utility as a specific allosteric modulator is questionable due to its thiol-reactivity, this compound can still be a useful tool under specific, well-controlled experimental conditions. By including DTT, researchers can investigate if the compound has any effects independent of sulfhydryl modification. Its broad inhibitory action could also be leveraged in studies aiming to globally inhibit GPCR signaling, provided the mechanism is acknowledged.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of agonist-induced signaling across multiple GPCRs. | The concentration of this compound is too high, leading to widespread, non-specific inhibition via its thiol-based mechanism. | Reduce the concentration of this compound to the low end of its effective range (e.g., 100 nM). More importantly, incorporate 1 mM DTT into all assay buffers to reverse the thiol-mediated effects.[1][3] |
| Inconsistent results between intact cell and cell membrane preparations. | The accessibility of this compound to its interaction sites may differ between cellular compartments. It has been proposed that this compound might have both extracellular and intracellular interaction points on the receptor.[6] | Carefully document and compare results from both experimental setups. The presence of the cell membrane and intracellular machinery can influence the compound's activity. Consider the nature of your preparation when interpreting data. |
| This compound appears to inhibit both agonist and antagonist binding. | This is a reported characteristic of this compound, likely due to its non-competitive, thiol-disruptive mechanism that alters the receptor's conformational state.[4][5] | Be aware that this compound does not behave like a classical competitive antagonist. When studying ligand binding, include control experiments with DTT to assess the contribution of the thiol-based interaction. |
| No effect of this compound is observed. | The compound may have degraded, or the experimental system may be insensitive. Studies have shown that this compound can undergo structural changes in the presence of reducing agents or brain tissue.[1][2] | Verify the integrity of your this compound stock solution. If using DTT, consider that it reverses the primary mechanism of action, so a lack of effect might indicate the absence of other modulatory activities.[1] |
Quantitative Data Summary
Table 1: Reported IC₅₀ and Effective Concentrations of this compound
| Target/Assay | Species/System | IC₅₀ / Effective Concentration | Notes | Reference |
| α2a-Adrenergic Receptor (Radioligand Binding) | Human, heterologously expressed | 0.5 µM | Inhibited both agonist and antagonist binding. | [4] |
| Various Gi-coupled GPCRs ([³⁵S]GTPγS Assay) | Rat brain sections | 10⁻⁷ M - 10⁻⁵ M | Non-specific inhibition, reversed by 1 mM DTT. | [1][3] |
| M1 Muscarinic Acetylcholine (B1216132) Receptor | CHO cell membranes | - | Inhibited [³H]NMS binding with positive cooperativity. | [6] |
| Multiple GPCRs (Opioid, Adrenergic, Muscarinic, Dopaminergic) | Human, heterologously expressed | - | Broad inhibition of radioligand binding. | [4][5] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using [³⁵S]GTPγS Binding Assay
This protocol is designed to determine if the effects of this compound on GPCR activation are due to its thiol-based mechanism.
-
Membrane Preparation: Prepare cell membranes or brain cryostat sections expressing the GPCR of interest using standard homogenization and centrifugation techniques.
-
Assay Buffer Preparation: Prepare two sets of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). One set should be the standard buffer, and the other should be supplemented with 1 mM DTT.
-
Incubation:
-
In a 96-well plate, add your membrane preparation.
-
Add increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) in both the DTT-free and DTT-containing buffers.
-
Add the specific agonist for your receptor of interest to stimulate G-protein activation.
-
Add [³⁵S]GTPγS to a final concentration of ~0.05 nM.
-
Incubate at 30°C for 60 minutes.
-
-
Termination and Scintillation Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis: Compare the agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound with and without DTT. A reversal of inhibition in the presence of DTT indicates a thiol-based off-target effect.
Visualizations
Signaling Pathway and Experimental Logic
Caption: Mechanism of this compound and the effect of DTT.
Experimental Workflow for Off-Target Effect Assessment
Caption: Workflow to assess thiol-based off-target effects.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Dextral Shifts in Saturation Binding Curves with SCH-202676
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected dextral (rightward) shifts in saturation binding curves when using the compound SCH-202676 in adenosine (B11128) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound was initially identified as an allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), including adenosine receptors.[1][2] It has been used to probe the structure and function of these receptors. However, subsequent research has revealed that its mechanism of action is more complex than a true allosteric interaction and involves the chemical modification of sulfhydryl groups on the receptor.[3]
Q2: We are observing a consistent dextral shift in our saturation binding curves with an adenosine receptor agonist radioligand in the presence of this compound. What does this indicate?
A2: A dextral, or rightward, shift in a saturation binding curve typically indicates a decrease in the affinity of the radioligand for the receptor, resulting in an increased equilibrium dissociation constant (Kd). In the context of using this compound, this shift is likely due to the compound's ability to modify the receptor, thereby altering its binding properties.[1]
Q3: Is the effect of this compound reversible?
A3: The effects of this compound have been shown to be reversible.[4] One key characteristic of its action is that it is sensitive to reducing agents. The inclusion of dithiothreitol (B142953) (DTT) in the assay buffer can reverse the effects of this compound, suggesting that the compound modifies thiol groups on the receptor.[3]
Q4: Could the dextral shift be an artifact of our experimental conditions?
A4: Yes, it is possible. A dextral shift can also be caused by several experimental factors, including inaccurate determination of the radioligand concentration, degradation of the radioligand or receptor, or the presence of competing ligands in the assay. It is crucial to differentiate these potential artifacts from a genuine pharmacological effect of this compound.
Troubleshooting Guide
Problem: Unexpected Dextral Shift in the Saturation Binding Curve
A rightward shift in your saturation binding curve suggests a decrease in the affinity of your radioligand for the adenosine receptor in the presence of this compound. Follow these steps to troubleshoot the issue:
Step 1: Verify the Integrity of Your Reagents
-
Radioligand:
-
Confirm the concentration and specific activity of your radioligand stock.
-
Assess the purity of the radioligand, as contaminants can compete for binding.
-
-
This compound:
-
Ensure the compound is properly stored and has not degraded.
-
Prepare fresh stock solutions for each experiment.
-
-
Receptor Preparation:
-
Verify the integrity and concentration of your membrane preparation.
-
Ensure that the receptor has not degraded during storage or handling.
-
Step 2: Investigate the Mechanism of the Dextral Shift
The observed shift is likely due to the unique mechanism of action of this compound. To confirm this, perform the following control experiment:
-
Include a Reducing Agent: Add dithiothreitol (DTT) at a final concentration of 1 mM to your assay buffer.[3] If the dextral shift is caused by the thiol-modifying activity of this compound, the presence of DTT should reverse this effect and shift the curve back towards the control.
Step 3: Analyze the Binding Parameters
Carefully re-analyze your data to determine the effect of this compound on both the Kd and the maximum binding capacity (Bmax).
-
A true competitive antagonist will increase the Kd without changing the Bmax.
-
A non-competitive antagonist will decrease the Bmax without affecting the Kd.
-
This compound has been shown to both increase the Kd and decrease the Bmax for agonist radioligands at the adenosine A1 receptor, indicating a complex mechanism of action.[1]
Data Presentation: Quantitative Effects of this compound on Adenosine A1 Receptor Binding
The following table summarizes the reported effects of this compound on the binding of the agonist radioligand [³H]R-PIA to the human adenosine A1 receptor.[1]
| Concentration of this compound (µM) | Fold Change in Kd (Affinity) | Effect on Bmax (Receptor Number) |
| 3 | ~2.7-fold increase | Decrease |
| 10 | Not reported for agonist | Not reported for agonist |
Note: In the same study, for the antagonist radioligand [³H]DPCPX, 10 µM this compound did not significantly change the Kd but did increase the Bmax.[1]
Experimental Protocols
Saturation Binding Assay for Adenosine A1 Receptor using [³H]-DPCPX
This protocol is adapted from standard procedures for adenosine A1 receptor binding assays.[5][6][7]
Materials:
-
Membrane Preparation: CHO-K1 cells stably expressing the human Adenosine A1 receptor.
-
Radioligand: [³H]-DPCPX (specific activity ~120 Ci/mmol).
-
Non-specific Binding Ligand: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) or Theophylline (1 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of [³H]-DPCPX in assay buffer, typically ranging from 0.1 to 20 nM.
-
Set up Assay Tubes: For each concentration of radioligand, prepare triplicate tubes for total binding and non-specific binding.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of 1 mM DPCPX or Theophylline.
-
-
Add Radioligand: Add 50 µL of the corresponding [³H]-DPCPX dilution to each tube.
-
Add Membrane Preparation: Add 100 µL of the membrane preparation (typically 10-50 µg of protein) to each tube.
-
Incubation: Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.
-
Termination of Assay: Rapidly filter the contents of each tube over glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.
-
Visualizations
Caption: Troubleshooting workflow for a dextral shift with this compound.
Caption: Simplified signaling pathways for adenosine receptors.
References
- 1. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dopamine D1 Receptor Antagonists: SCH-202676 vs. SCH-23390
For researchers and professionals in drug development, the precise selection of pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two compounds that interact with the dopamine (B1211576) D1 receptor: SCH-202676 and SCH-23390. While both have been investigated in the context of D1 receptor modulation, their mechanisms of action and selectivity profiles differ significantly.
Overview
SCH-23390 is a well-characterized compound widely recognized as a potent and selective competitive antagonist for the D1-like dopamine receptor family (D1 and D5).[1][2] It has been instrumental in elucidating the role of the D1 receptor in various neurological functions and disorders.[1] In contrast, this compound is a thiadiazole compound that has been identified as a non-selective, allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), including dopamine receptors.[3][4][5] However, its mechanism of action is complex, with some evidence suggesting it may act through thiol modification rather than a true allosteric mechanism.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for SCH-23390 and the reported effects of this compound.
Table 1: Receptor Binding Affinity of SCH-23390
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Dopamine D1 | 0.2 | [3H]SCH-23390 | Rat Striatum | [1][2] |
| Dopamine D5 | 0.3 | [3H]SCH-23390 | - | [1][2] |
| Dopamine D2 | 880 | [3H]spiroperidol | Rat Striatum | [7] |
| Serotonin 5-HT2A | 30 | [3H]spiroperidol | Rat Frontal Cortex | [7] |
| Serotonin 5-HT1C | High Affinity | - | - | [1] |
| Serotonin 5-HT2C | 9.3 | - | Human Receptors | [2] |
| α1-Adrenergic | 690 | - | Rat Forebrain | [7] |
Table 2: Functional Activity
| Compound | Mechanism of Action | Effect on D1 Receptor | Other Notable Effects | Reference |
| SCH-23390 | Competitive Antagonist | Blocks dopamine-stimulated adenylyl cyclase activity[8] | Potent inhibitor of dopamine-mediated behaviors[8] | [8] |
| This compound | Allosteric Modulator / Thiol Modifier | Inhibits radioligand binding to D1 and D2 receptors[4][5] | Inhibits binding to a wide range of GPCRs including opioid, adrenergic, and muscarinic receptors[4][5] | [4][5] |
Mechanism of Action
SCH-23390: A Competitive D1 Receptor Antagonist
SCH-23390 acts as a classical competitive antagonist at the D1 dopamine receptor. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it prevents dopamine from binding and initiating the downstream signaling cascade. The primary downstream effect of D1 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). SCH-23390 effectively blocks this process.
This compound: A Promiscuous Allosteric Modulator
In contrast, this compound has been described as an allosteric modulator.[4][5] This implies that it binds to a site on the receptor that is distinct from the dopamine binding site. This allosteric binding can alter the conformation of the receptor, thereby influencing the binding and/or efficacy of the endogenous ligand. Studies have shown that this compound can inhibit the binding of both agonists and antagonists to a variety of GPCRs, not limited to dopamine receptors.[4][5] However, further research has indicated that the effects of this compound may be due to a non-specific interaction with sulfhydryl groups on the receptors, as its effects are reversible with the reducing agent dithiothreitol (B142953) (DTT).[3][6]
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the D1 dopamine receptor using [3H]SCH-23390.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of [3H]SCH-23390 and varying concentrations of the competitor compound (e.g., SCH-23390 or other test ligands).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM cis(Z)-flupenthixol).[9]
-
Incubations are typically carried out at 30°C for 30-60 minutes.[9][10]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This protocol outlines a general method for assessing the functional antagonism of the D1 receptor.
1. Cell Culture:
-
Use a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate confluency in a suitable medium.
2. Assay Procedure:
-
Pre-incubate the cells with the antagonist (e.g., SCH-23390) at various concentrations for a specified period.
-
Stimulate the cells with a fixed concentration of a D1 receptor agonist (e.g., dopamine or SKF-81297) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a sufficient time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assays).
3. Data Analysis:
-
Generate dose-response curves for the antagonist's inhibition of agonist-stimulated cAMP production.
-
Calculate the IC50 value for the antagonist.
Visualizations
Caption: Competitive antagonism of the D1 receptor by SCH-23390.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
SCH-23390 and this compound represent two distinct classes of molecules that interact with the dopamine D1 receptor. SCH-23390 is a potent and selective competitive antagonist, making it a valuable tool for specifically investigating D1 receptor function. Its well-defined mechanism of action and extensive characterization provide a solid foundation for interpreting experimental results.
Conversely, this compound is a non-selective allosteric modulator that affects a broad range of GPCRs. Its utility as a specific D1 receptor probe is limited due to its promiscuity and the questions surrounding its precise mechanism of action, which may involve thiol modification. Researchers should exercise caution when using this compound and consider its wide-ranging effects on multiple receptor systems. The choice between these two compounds will ultimately depend on the specific research question and the level of selectivity required for the experiment.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SCH23390 causes persistent antidopaminergic effects in vivo: evidence for longterm occupation of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of binding of 3H-SCH 23390 to dopamine D-1 receptors. Correlation to other D-1 and D-2 measures and effect of selective lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SCH-202676 and Raclopride as D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two compounds, SCH-202676 and raclopride (B1662589), in antagonizing the dopamine (B1211576) D2 receptor. While both molecules exhibit inhibitory effects on D2 receptor signaling, they do so through distinct mechanisms, a crucial factor for researchers in drug development and neuroscience. Raclopride is a well-characterized competitive antagonist, whereas this compound has been identified as a negative allosteric modulator of several G protein-coupled receptors (GPCRs), including the D2 receptor. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of their respective pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and raclopride concerning their interaction with the D2 receptor. It is important to note that direct comparative studies are limited, and the data for this compound at the D2 receptor specifically is not as extensively characterized as for raclopride.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor Target | Assay Type | Parameter | Value | Species | Source(s) |
| This compound | Dopamine D2 Receptor | Radioligand Binding Inhibition | - | Inhibited radioligand binding | Human | [1] |
| α2a-Adrenergic Receptor | Radioligand Binding Inhibition | IC50 | 0.5 µM | Human | [1] | |
| Raclopride | Dopamine D2 Receptor | [3H]-Raclopride Binding | Kd | 1.0 nM | Rat (Striatum) | [2] |
| Dopamine D2 Receptor | Competition with [3H]-N-methylspiperone | Ki | 1.8 - 3.5 nM | - | ||
| Dopamine D2 Receptor | Competition with [3H]-Spiperone | IC50 | 32 nM | Rat (Striatum) |
Table 2: In Vivo D2 Receptor Occupancy
| Compound | Species | Administration Route | Dose | Receptor Occupancy | Method | Source(s) |
| This compound | - | - | - | No data available | - | - |
| Raclopride | Human | Oral | 2, 6, 12 mg (daily for 4 weeks) | Dose-dependent increase | [11C]-Raclopride PET | |
| Raclopride | Human | Oral (single dose) | 4 and 7.5 mg | High occupancy at 3h, sustained for at least 27h | [11C]-Raclopride PET |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
[3H]-Raclopride Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for the D2 receptor.
Objective: To determine the dissociation constant (Kd) of [3H]-raclopride and the inhibition constant (Ki) of unlabeled competitors at the dopamine D2 receptor.
Materials:
-
[3H]-raclopride (specific activity ~70-90 Ci/mmol)
-
Unlabeled raclopride or other competing ligands
-
Membrane preparation from a source rich in D2 receptors (e.g., rat striatum, or cells expressing recombinant human D2 receptors)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 100-200 µg protein per assay tube).
-
Saturation Binding Assay (to determine Kd of [3H]-raclopride):
-
Set up a series of tubes with increasing concentrations of [3H]-raclopride (e.g., 0.1 to 20 nM).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled raclopride (e.g., 10 µM) to determine non-specific binding.
-
Add the membrane preparation to each tube.
-
Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Competition Binding Assay (to determine Ki of a test compound):
-
Set up tubes with a fixed concentration of [3H]-raclopride (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or unlabeled raclopride).
-
Include tubes with only [3H]-raclopride (total binding) and tubes with [3H]-raclopride and a high concentration of unlabeled raclopride (non-specific binding).
-
Add the membrane preparation to each tube and incubate as in the saturation assay.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [3H]-raclopride and fit the data to a one-site binding model to determine the Kd and Bmax (receptor density).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo D2 Receptor Occupancy Measurement using [11C]-Raclopride PET in Humans
This protocol outlines the procedure for quantifying the occupancy of D2 receptors by a drug in the living human brain.
Objective: To measure the percentage of D2 receptors occupied by a therapeutic drug at a given dose.
Materials:
-
[11C]-raclopride radiotracer
-
Positron Emission Tomography (PET) scanner
-
Arterial line for blood sampling (for full kinetic modeling) or a reference tissue model approach
-
Cyclotron for the production of 11C
-
Automated radiochemistry synthesis unit
Procedure:
-
Subject Preparation:
-
Subjects are screened for eligibility and provide informed consent.
-
A head-holding device is used to minimize movement during the scan.
-
An intravenous line is placed for radiotracer injection. For full kinetic modeling, an arterial line is also placed to measure the arterial input function.
-
-
Baseline PET Scan:
-
A baseline scan is performed before administration of the study drug.
-
A bolus injection of [11C]-raclopride is administered intravenously.
-
Dynamic PET data are acquired for 60-90 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of unchanged [11C]-raclopride in plasma.
-
-
Drug Administration:
-
The subject is administered the therapeutic drug (e.g., raclopride at a therapeutic dose) according to the study design (e.g., single dose or chronic dosing).
-
-
Post-Dosing PET Scan:
-
A second PET scan is performed at a time point when the drug is expected to have reached its target in the brain.
-
The procedure is identical to the baseline scan.
-
-
Image Reconstruction and Analysis:
-
PET data are reconstructed to generate dynamic images of radiotracer distribution in the brain.
-
Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen), which is rich in D2 receptors, and the cerebellum, which is used as a reference region with negligible D2 receptor density.
-
The binding potential (BPND) is calculated for the striatum using either a kinetic model with the arterial input function or a simplified reference tissue model.
-
-
Receptor Occupancy Calculation:
-
Receptor occupancy (RO) is calculated as the percentage reduction in BPND after drug administration compared to the baseline scan: RO (%) = [(BPND_baseline - BPND_post-dosing) / BPND_baseline] x 100
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: D2 receptor signaling and points of antagonism.
Experimental Workflow: In Vivo D2 Receptor Occupancy with PET
Caption: Workflow for PET-based D2 receptor occupancy studies.
Discussion and Conclusion
The comparison between this compound and raclopride highlights a fundamental difference in their mechanisms of D2 receptor antagonism. Raclopride acts as a classical competitive antagonist, directly competing with dopamine for the orthosteric binding site. Its efficacy is well-documented with a high affinity for the D2 receptor and demonstrated dose-dependent in vivo receptor occupancy.
In contrast, this compound functions as a negative allosteric modulator. It binds to a site on the D2 receptor that is distinct from the dopamine binding site and, in doing so, reduces the affinity of dopamine for its receptor. This mechanism offers the potential for a more nuanced modulation of dopaminergic signaling compared to the complete blockade by a competitive antagonist. However, the available data on the specific potency of this compound at the D2 receptor is limited. The reported IC50 value for the α2a-adrenergic receptor suggests it may have a broad spectrum of activity across different GPCRs. Further research is required to fully characterize its affinity and functional antagonism specifically at the D2 receptor and to explore its in vivo efficacy and receptor occupancy.
For researchers in drug development, the choice between a competitive antagonist like raclopride and a negative allosteric modulator like this compound depends on the therapeutic goal. While competitive antagonists provide a robust and complete blockade of receptor signaling, allosteric modulators may offer a finer level of control, potentially leading to therapeutic effects with a different side-effect profile. This guide provides the foundational data and methodologies to inform such decisions and to guide future research into the therapeutic potential of these and similar compounds.
References
Unveiling the Enigmatic GPCR Inhibitor: A Comparative Analysis of SCH-202676
A once-promising broad-spectrum G protein-coupled receptor (GPCR) inhibitor, SCH-202676, has been revealed to operate through a sulfhydryl-sensitive mechanism rather than true allosteric modulation. This guide provides a comprehensive comparison of this compound's inhibitory effects on various GPCRs alongside established receptor antagonists, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
Initially heralded as a potential universal allosteric modulator for a wide array of GPCRs, subsequent research has shed new light on the mechanism of action of this compound.[1] It is now understood that its inhibitory effects are largely attributable to thiol modification, a finding that is critical for the interpretation of experimental results.[1][2][3] This guide presents a comparative overview of this compound's activity and contrasts it with well-characterized antagonists for several key GPCR families.
Comparative Inhibitory Profile
This compound has demonstrated inhibitory activity across a range of GPCRs, including adenosine (B11128), adrenergic, dopaminergic, muscarinic, and opioid receptors. The following table summarizes the available quantitative data for this compound and compares it with established, mechanistically distinct antagonists for each receptor subtype.
| Receptor Family | Receptor Subtype | This compound IC₅₀/Kᵢ | Alternative Compound | Alternative Compound IC₅₀/Kᵢ | Mechanism of Alternative |
| Adenosine | A₁, A₂ₐ, A₃ | 0.5 - 0.8 µM (IC₅₀)[4][5][6] | DPCPX (for A₁) | 0.46 nM (Kᵢ) | Competitive Antagonist |
| Adrenergic | α₂ₐ | 0.5 µM (IC₅₀)[7] | Yohimbine | 0.86 nM (Kᵢ) | Competitive Antagonist |
| Dopaminergic | D₂ | Not explicitly reported | Haloperidol | 1.5 nM (Kᵢ) | Competitive Antagonist |
| Muscarinic | M₁ | Not explicitly reported | Pirenzepine | 16 nM (Kᵢ) | Competitive Antagonist |
| Opioid | µ | Not explicitly reported | Naltrexone | 0.25 nM (Kᵢ) | Competitive Antagonist |
IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of a compound's potency. Lower values indicate higher potency.
Unraveling the Mechanism: A Tale of Two Hypotheses
The scientific journey of this compound highlights the importance of rigorous mechanistic studies. The diagrams below illustrate the initially proposed allosteric mechanism versus the currently accepted thiol-modification model.
Key Experimental Protocols
Accurate validation of a compound's inhibitory effect on GPCRs relies on standardized and well-documented experimental procedures. Below are detailed methodologies for key assays cited in the characterization of this compound and other GPCR ligands.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-DPCPX for adenosine A₁ receptors), and a range of concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a GPCR, providing information on the agonist or antagonist nature of a compound.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to regulate basal G protein activity), and the test compound. To test for antagonism, a known agonist for the receptor is also included.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G protein activation and binding of [³⁵S]GTPγS.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: For antagonists, the data is expressed as a percentage of the stimulation induced by the agonist alone. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.
cAMP Assay
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by the activation of Gs- and Gi-coupled GPCRs.
Protocol:
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with the test compound (antagonist) for a specified time. Then, stimulate the cells with a known agonist for the receptor in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercially available kit, such as those based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.
-
Data Analysis: Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist-induced cAMP production against the log concentration of the antagonist.
Conclusion
The case of this compound serves as a crucial reminder of the complexity of drug-receptor interactions. While it exhibits inhibitory effects on a wide range of GPCRs, its mechanism via thiol modification distinguishes it from classical competitive or allosteric antagonists. For researchers investigating GPCR signaling, it is imperative to consider this mechanism when interpreting data generated using this compound. For studies requiring specific and well-defined receptor antagonism, the use of established, mechanistically characterized compounds is recommended. The data and protocols presented in this guide offer a framework for the objective comparison and validation of GPCR inhibitors, contributing to more robust and reproducible pharmacological research.
References
- 1. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Unraveling the Enigmatic Mechanism of SCH-202676: A Comparative Analysis Guided by 1H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. SCH-202676, a thiadiazole derivative, initially garnered attention as a promising non-selective allosteric modulator of G protein-coupled receptors (GPCRs). However, subsequent investigations, notably employing 1H Nuclear Magnetic Resonance (NMR) spectroscopy, have challenged this initial hypothesis, pointing towards a more complex, thiol-dependent mechanism. This guide provides a comparative analysis of this compound, contrasting its proposed mechanisms and performance with established allosteric modulators, supported by experimental data and detailed protocols.
Probing the Mechanism of this compound: The Pivotal Role of 1H NMR
Initial studies reported that this compound could inhibit both agonist and antagonist binding to a wide array of GPCRs, including adenosine (B11128), opioid, muscarinic, adrenergic, and dopaminergic receptors, with IC50 values in the low micromolar range.[1] This broad activity led to the hypothesis that this compound acts as an allosteric modulator, binding to a common structural motif across different GPCRs.[2]
However, a critical study revealed that the effects of this compound on GPCR function were sensitive to the presence of the reducing agent dithiothreitol (B142953) (DTT).[3] In the absence of DTT, this compound exhibited non-specific effects in G protein activation assays.[3] Crucially, 1H NMR analysis demonstrated that this compound undergoes structural alterations upon incubation with DTT or even with brain tissue, suggesting a chemical reaction rather than a simple reversible binding event.[3] This has led to the revised hypothesis that this compound modulates GPCRs through thiol modification, likely interacting with cysteine residues on the receptor or associated proteins, rather than through a true allosteric mechanism.[3]
Comparative Analysis: this compound vs. True Allosteric Modulators
To contextualize the unique behavior of this compound, it is instructive to compare it with well-characterized allosteric modulators, such as the prototypical muscarinic acetylcholine (B1216132) receptor (mAChR) modulator C(7)/3-phth (heptane-1,7-bis-(dimethyl-3'-phthalimidopropyl) ammonium (B1175870) bromide) and amiloride (B1667095) analogues.
| Feature | This compound | C(7)/3-phth | Amiloride Analogues |
| Proposed Mechanism | Thiol-reactive agent, not a true allosteric modulator.[3] | True allosteric modulator of mAChRs.[4] | Allosteric modulators, potentially interacting with a sodium ion binding site.[1][2] |
| Receptor Selectivity | Broad, non-selective inhibition of multiple GPCR families.[1][5] | Selective for muscarinic acetylcholine receptors, with highest affinity for the M2 subtype.[4] | Modulate a range of GPCRs including adenosine, adrenergic, and dopamine (B1211576) receptors.[1][2] |
| Dependence on Reducing Agents | Activity is highly sensitive to the presence of reducing agents like DTT.[3] | No reported dependence on reducing agents. | No reported dependence on reducing agents. |
| Binding Characteristics | Inhibits both agonist and antagonist binding, decreases Bmax with a slight increase in KD.[2][5] | Exhibits negative cooperativity with orthosteric antagonists.[4] | Can be positive or negative allosteric modulators, affecting agonist and/or antagonist binding.[1][2] |
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound and the comparative allosteric modulator C(7)/3-phth for their respective primary targets.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | α2a-adrenergic receptor | Radioligand Binding | IC50 | 0.5 µM | [2][5] |
| Adenosine, opioid, muscarinic, adrenergic, dopaminergic receptors | Radioligand Binding | IC50 | 0.1 - 1.8 µM | [1] | |
| C(7)/3-phth | M2 muscarinic receptor | Radioligand Binding | Affinity (unoccupied) | 85 nM | [4] |
| M5 muscarinic receptor | Radioligand Binding | Affinity (unoccupied) | ~8.5 µM | [4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on radioligand binding to a specific GPCR.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a specific radiolabeled ligand (agonist or antagonist) and varying concentrations of the test compound (e.g., this compound) in a suitable assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
1H NMR Analysis of this compound Stability with Dithiothreitol (DTT)
This protocol describes a method to investigate the structural integrity of this compound in the presence of a reducing agent using 1H NMR.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Prepare a stock solution of DTT in the same deuterated solvent.
-
-
NMR Sample Preparation:
-
In an NMR tube, add the this compound stock solution to a final concentration of approximately 1-10 mM.
-
Acquire a baseline 1H NMR spectrum of this compound alone.
-
To the same NMR tube, add the DTT stock solution to a final concentration of 1-10 mM.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra at various time points after the addition of DTT (e.g., 0, 15, 30, 60, 120 minutes) at a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).
-
Compare the chemical shifts and signal intensities of the protons of this compound in the spectra with and without DTT over time.
-
The appearance of new signals or disappearance/shifting of existing signals would indicate a structural change in this compound.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound, the experimental workflow for its 1H NMR analysis, and a simplified GPCR signaling pathway.
Caption: Proposed thiol-modification mechanism of this compound.
Caption: Experimental workflow for 1H NMR analysis of this compound stability.
Caption: Simplified G Protein-Coupled Receptor (GPCR) signaling pathway.
References
- 1. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the subtype selectivity of the allosteric modulator heptane-1,7-bis-(dimethyl-3'-phthalimidopropyl) ammonium bromide (C7/3-phth) at cloned muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential allosteric modulation by amiloride analogues of agonist and antagonist binding at A1 and A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SCH-202676: A Guide for Laboratory Professionals
For researchers and scientists working with the novel thiadiazole compound, SCH-202676, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on general principles of chemical waste management for laboratory settings.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is guided by regulations designed to protect personnel and the environment. Hazardous chemicals should never be disposed of down the drain or in regular trash[1][2]. The primary steps for managing chemical waste include proper identification, segregation, containment, and labeling, followed by collection by trained hazardous waste personnel[3].
Step-by-Step Disposal Procedure for this compound
Given that this compound is a synthetic chemical compound, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Based on its structure as a thiadiazole, it may be classified based on characteristics such as toxicity, reactivity, ignitability, or corrosivity[1]. Without a specific SDS, a conservative approach is necessary.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed[3][4]. Incompatible chemicals can react violently or produce toxic fumes[1]. It should be kept separate from biological and radioactive waste[3].
-
Container Selection and Management :
-
Use a chemically compatible container, preferably plastic, that is in good condition with a secure, leak-proof closure[1][4][5].
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine)"[3].
-
Keep the waste container closed except when adding waste[1][5].
-
Do not fill the container beyond 90% capacity to allow for expansion[5].
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste container in a designated SAA at or near the point of generation[1][5].
-
The SAA must be under the control of laboratory personnel and inspected weekly for any leaks[4][5].
-
There are limits on the amount of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons)[1].
-
-
Arrange for Professional Disposal :
Summary of General Chemical Handling and Disposal Information
| Guideline Category | Key Recommendations | Citations |
| Container Requirements | Use chemically compatible, undamaged containers with secure, leak-proof closures. | [1][4][5] |
| Labeling | Clearly label with "Hazardous Waste" and the full chemical name. | [1][3] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) near the point of generation. | [1][4][5] |
| Segregation | Keep separate from incompatible chemicals, as well as biological and radioactive waste. | [3][4] |
| Disposal Method | Arrange for collection by trained hazardous waste personnel. Do not dispose of down the drain or in regular trash. | [1][2][3] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste management. | [1][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
